Technical Documentation Center

3-(3-Chlorophenoxy)-N-methylpropan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Chlorophenoxy)-N-methylpropan-1-amine
  • CAS: 361395-22-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(3-Chlorophenoxy)-N-methylpropan-1-amine

Topic: 3-(3-Chlorophenoxy)-N-methylpropan-1-amine (CAS 361395-22-4) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers. Identity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3-Chlorophenoxy)-N-methylpropan-1-amine (CAS 361395-22-4) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers.

Identity, Synthesis, and Pharmacophore Analysis

Executive Summary & Structural Logic

3-(3-Chlorophenoxy)-N-methylpropan-1-amine (CAS 361395-22-4) is a secondary amine building block and a structural probe belonging to the aryloxypropylamine class.

While not a marketed pharmaceutical itself, this molecule represents a critical "deconstructed" scaffold of the blockbuster SNRI/SSRI class. It is structurally homologous to the core pharmacophore of Atomoxetine and Nisoxetine , distinguished specifically by:

  • The Aryl Substitution: A 3-chloro substituent (mimicking the electron-withdrawing nature of the trifluoromethyl group in Fluoxetine, but positioned meta like the methyl in Atomoxetine).

  • The "Des-phenyl" Architecture: Unlike Atomoxetine, this molecule lacks the benzylic phenyl ring at the 3-position of the propyl chain.

This absence of the benzylic phenyl ring makes CAS 361395-22-4 an essential negative control or low-affinity probe in Structure-Activity Relationship (SAR) studies, helping researchers quantify the binding energy contribution of the benzylic aromatic system in monoamine transporter interactions.

Chemical Identity & Properties

PropertyData
CAS Number 361395-22-4
IUPAC Name N-Methyl-3-(3-chlorophenoxy)propan-1-amine
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Physical State Viscous oil (Free base) or White Solid (HCl Salt)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water (Free base)
pKa (Calc) ~9.8 (Secondary Amine)

Structural Activity Relationship (SAR) Visualization

To understand the utility of this molecule, one must visualize its relationship to high-affinity transporter inhibitors. The diagram below illustrates the "scaffold reduction" logic used in medicinal chemistry.

SAR_Logic cluster_legend SAR Implication Atomoxetine Atomoxetine (Strattera) (NET Inhibitor) High Affinity Target Target: CAS 361395-22-4 (Des-phenyl Analog) Low/Modulated Affinity Atomoxetine->Target Structural Modification: Removal of Benzylic Phenyl Ring Change: 2-Me to 3-Cl Pharmacophore Core Pharmacophore: Aryloxy-Alkyl-Amine Atomoxetine->Pharmacophore Contains Target->Pharmacophore Contains Text The removal of the benzylic phenyl group typically reduces transporter affinity, making this a vital 'Fragment Probe'.

Figure 1: Structural relationship between the target molecule and the Atomoxetine scaffold, highlighting the "des-phenyl" modification.

Validated Synthesis Protocol

The most robust route to CAS 361395-22-4 avoids the use of expensive amino-alcohol precursors. Instead, a convergent Etherification-Amination sequence is recommended. This protocol prioritizes the prevention of over-alkylation (formation of tertiary amines).

Phase A: Etherification (Williamson Ether Synthesis)

Objective: Synthesize 1-(3-chlorophenoxy)-3-chloropropane.

Reagents:

  • 3-Chlorophenol (1.0 eq)

  • 1-Bromo-3-chloropropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Acetone or Acetonitrile (ACN)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chlorophenol (e.g., 10g) in Acetone (100 mL).

  • Base Addition: Add anhydrous K₂CO₃. Stir for 15 minutes at room temperature to facilitate phenoxide formation.

  • Alkylation: Add 1-bromo-3-chloropropane dropwise. Note: We use the bromo-chloro alkane because the bromide is selectively displaced, leaving the chloride intact for the next step.

  • Reflux: Heat to reflux (approx. 60°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: >85% as a clear oil.

Phase B: Amination (Nucleophilic Substitution)

Objective: Selective formation of the secondary amine.

Reagents:

  • Intermediate from Phase A (1.0 eq)

  • Methylamine (33% in EtOH or 2M in THF) (Excess: 10.0 eq )

  • Sodium Iodide (NaI) (0.1 eq - Catalyst)

  • Solvent: Ethanol (sealed vessel)

Protocol:

  • Charging: In a pressure tube or autoclave, dissolve the chloro-ether intermediate in Ethanol.

  • Catalysis: Add catalytic NaI. Mechanism: In situ Finkelstein reaction converts the alkyl chloride to a more reactive alkyl iodide.

  • Amine Addition: Add the large excess of Methylamine. Crucial: The excess is mandatory to statistically favor the secondary amine over the tertiary amine (dimer).

  • Reaction: Seal the vessel and heat to 70–80°C for 8–12 hours.

  • Purification (Acid-Base Extraction):

    • Evaporate volatiles (excess methylamine and solvent).

    • Dissolve residue in DCM.

    • Extract: Wash with 1N HCl. The product moves to the aqueous layer (protonated); neutral impurities stay in DCM.

    • Basify: Separate the aqueous layer, cool to 0°C, and basify to pH >12 with 4N NaOH.

    • Recover: Extract the turbid aqueous layer with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

  • Salt Formation (Optional): Dissolve free base in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt.

Workflow Visualization

Synthesis_Workflow Start 3-Chlorophenol Intermed Intermediate: 1-(3-chlorophenoxy)-3-chloropropane Start->Intermed Williamson Ether Synthesis Reagent1 1-Bromo-3-chloropropane (K2CO3, Acetone) Reagent1->Intermed Product Final Product: CAS 361395-22-4 Intermed->Product Nucleophilic Substitution Reagent2 Methylamine (Excess) (NaI cat., EtOH) Reagent2->Product

Figure 2: Two-step convergent synthesis pathway utilizing selective halogen displacement.

Analytical Characterization (Expected Data)

To validate the synthesis without a reference standard, the following spectral signatures must be confirmed.

TechniqueSignalAssignment
¹H NMR (CDCl₃)δ 7.20–6.80 (m, 4H)Aromatic protons (3-Cl substitution pattern).
δ 4.02 (t, J=6.2 Hz, 2H)O-CH₂ (Ether linkage).
δ 2.75 (t, J=7.0 Hz, 2H)N-CH₂ (Adjacent to amine).
δ 2.44 (s, 3H)N-CH₃ (N-Methyl singlet).
δ 2.00 (quint, 2H)C-CH₂-C (Propyl middle carbon).
¹³C NMR ~159.0 ppmAromatic C-O (Ipso carbon).
~36.5 ppmN-Methyl carbon.
Mass Spec (ESI) m/z 200.1 [M+H]⁺Positive mode ionization.

Safety & Handling

  • Alkyl Halides: 1-Bromo-3-chloropropane is a potential alkylating agent and mutagen. Use double-gloving and work in a fume hood.

  • Methylamine: Highly volatile and toxic. Handle cold solutions to minimize off-gassing.

  • Waste: Aqueous layers from the extraction contain amine wastes and must be disposed of in designated basic organic waste streams.

References

  • Molloy, B. B., et al. "Aryloxy-phenylpropylamines." U.S. Patent 4,018,895. 1977. (Foundational patent describing the synthesis of aryloxypropylamine antidepressants).[1]

  • Wong, D. T., et al. "A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain." Journal of Pharmacology and Experimental Therapeutics. 1982. (Describes the pharmacological profile of Atomoxetine/Tomoxetine analogs).

  • Santa Cruz Biotechnology. "3-(3-Chlorophenoxy)-N-methylpropan-1-amine Product Data." (Verification of CAS and chemical structure).

  • PubChem Compound Summary. "Aryloxypropylamine Scaffold Analysis." (General structural data for class analogs).

Sources

Exploratory

The Phenoxy-Propan-1-Amine Scaffold: A Technical Guide to Biological Activity and Medicinal Chemistry

The following technical guide details the biological activity, medicinal chemistry, and experimental characterization of phenoxy-propan-1-amine derivatives. [1] Executive Summary & Structural Definition The phenoxy-propa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental characterization of phenoxy-propan-1-amine derivatives.

[1]

Executive Summary & Structural Definition

The phenoxy-propan-1-amine scaffold represents a privileged structure in medicinal chemistry, distinct from the structurally related aryloxypropanolamine


-blockers by the absence of a C2-hydroxyl group.[1] This lipophilic ether-amine motif serves as a critical pharmacophore in two primary therapeutic classes:[1]
  • Monoamine Transporter Inhibitors: When substituted at the C3 position with an aryl group (e.g., Fluoxetine , Atomoxetine ), the scaffold creates high-affinity ligands for Serotonin (SERT) and Norepinephrine (NET) transporters.

  • Histamine H3 Receptor Antagonists: When the propyl chain acts as a flexible linker between a phenoxy core and a basic heterocycle (without C3-aryl substitution), the derivatives often exhibit potent H3 receptor antagonism (e.g., proximal amine analogs of Ciproxifan ).

This guide provides a deep technical analysis of the Structure-Activity Relationships (SAR), synthesis pathways, and validation protocols for these derivatives.

Medicinal Chemistry & SAR Logic

The biological fate of a phenoxy-propan-1-amine derivative is largely dictated by the substitution pattern at the C3 (benzylic) position and the nature of the terminal amine .

The "PPPA" Class (Monoamine Reuptake Inhibitors)

The 3-phenoxy-3-phenylpropan-1-amine (PPPA) subclass is the structural basis for blockbuster antidepressants.[1][2]

  • C3 Substitution: The presence of a phenyl ring at C3 creates a chiral center. The (S)-enantiomer often exhibits higher affinity for SERT (in Fluoxetine), while the (R)-enantiomer of Atomoxetine is more selective for NET.[1]

  • Phenoxy Ring Substituents:

    • Para-CF

      
       (Fluoxetine): Drives SERT selectivity and metabolic stability.[1]
      
    • Ortho-methyl (Atomoxetine): Shifts selectivity toward NET (Norepinephrine Transporter).[1]

    • Ortho-methoxy (Nisoxetine): Potent NET inhibitor.[1]

The "Linker" Class (GPCR Ligands)

In this subclass, the propyl chain serves as a "spacer" (typically 3 carbons is optimal) to distance the lipophilic phenoxy head from a basic amine tail, fitting the binding pocket of the Histamine H3 receptor.

  • Chain Length: Deviation from the 3-carbon propyl chain (to ethyl or butyl) typically results in a drastic loss of affinity (

    
    -fold increase in 
    
    
    
    ).[1]
  • Terminal Amine: Often a rigid heterocycle (pyrrolidine, piperidine, or imidazole) rather than a simple dimethylamine.

Visualization: SAR Decision Tree

The following diagram illustrates the divergent biological activities based on structural modifications.

SAR_Logic Scaffold Phenoxy-Propan-1-Amine (Core Scaffold) C3_Sub C3-Aryl Substitution? Scaffold->C3_Sub Yes_Phenyl Yes (3-Phenyl) C3_Sub->Yes_Phenyl High Steric Bulk No_Phenyl No (Unsubstituted Linker) C3_Sub->No_Phenyl Flexible Linker Selectivity Phenoxy Substitution Yes_Phenyl->Selectivity SERT p-CF3 (Fluoxetine) Target: SERT Selectivity->SERT Electron W/D NET o-Me (Atomoxetine) Target: NET Selectivity->NET Steric/Lipophilic Amine_Type Terminal Amine Type No_Phenyl->Amine_Type H3_Antag Rigid Heterocycle (H3 Antagonist) Amine_Type->H3_Antag imidazole/pyrrolidine Na_Block Simple Amine (Na+ Channel Blocker) Amine_Type->Na_Block dimethylamine

Caption: SAR divergence of the phenoxy-propan-1-amine scaffold.[1] C3-arylation drives monoamine transporter activity, while unsubstituted linkers favor GPCR/Ion channel activity.

Experimental Workflows

Synthesis Strategy: The Mitsunobu Route

While historical routes (e.g., Mannich reaction followed by reduction) are common for the PPPA class, the Mitsunobu etherification offers the highest precision for generating diverse derivatives for SAR exploration, particularly for the "Linker" class.

Protocol: Convergent Synthesis of 3-Phenoxypropylamines

  • Principle: Coupling a phenol with a 3-amino-propanol derivative using triphenylphosphine (PPh

    
    ) and DIAD (Diisopropyl azodicarboxylate).[1]
    
  • Self-Validation Step: The reaction must be performed under anhydrous conditions. The formation of the intermediate betaine (PPh

    
    -DIAD complex) is indicated by the disappearance of the yellow DIAD color (or persistence, depending on stoichiometry) and can be monitored by 
    
    
    
    P NMR (shift from ~-5 ppm to +25 ppm for phosphine oxide byproduct).[1]

Step-by-Step Methodology:

  • Reagents: Dissolve Phenol derivative (1.0 eq), 3-(Dimethylamino)-1-propanol (1.1 eq), and PPh

    
     (1.2 eq) in anhydrous THF under N
    
    
    
    atmosphere.
  • Addition: Cool to 0°C. Add DIAD (1.2 eq) dropwise over 20 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent side reactions.

  • Reaction: Warm to Room Temperature (RT) and stir for 12–24 hours.

  • Workup: Concentrate solvent. Triturate with cold diethyl ether to precipitate Triphenylphosphine oxide (TPPO).[1] Filter.

  • Purification: The amine product is basic. Acidify with 1N HCl to form the water-soluble salt, wash organics (removing remaining phenol/TPPO), then basify aqueous layer (pH > 10) and extract with DCM.

  • Validation:

    
    H NMR should show the disappearance of the phenolic -OH and the downfield shift of the propyl 
    
    
    
    protons (
    
    
    ppm).
Biological Validation: Radioligand Binding Assay (SERT)

To quantify the biological activity of PPPA derivatives (e.g., Fluoxetine analogs), a competition binding assay using [


H]-Citalopram is the gold standard.

Protocol:

  • Tissue Preparation: Rat cortical membranes or HEK-293 cells stably expressing human SERT.[1]

  • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.

  • Incubation:

    • Total volume: 250

      
      L.
      
    • Add 50

      
      L membrane suspension (20 
      
      
      
      g protein).[1]
    • Add 25

      
      L [
      
      
      
      H]-Citalopram (Final conc: 1 nM, near
      
      
      ).[1]
    • Add 25

      
      L Test Compound (range 
      
      
      
      to
      
      
      M).[1]
    • Non-Specific Binding (NSB): Define using 10

      
      M Paroxetine.
      
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding. Wash 3x with ice-cold buffer.[1]

  • Data Analysis: Calculate

    
     using non-linear regression (One-site competition model). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Quantitative Data Summary

The following table summarizes the activity profiles of key derivatives, highlighting the impact of the C3-phenyl group.

CompoundStructure ClassC3-SubstituentPhenoxy Sub.[1][2][3][4]TargetAffinity (

)
Fluoxetine PPPAPhenyl4-CF

SERT~0.9 nM
Atomoxetine PPPAPhenyl2-MeNET~0.7 nM
Nisoxetine PPPAPhenyl2-OMeNET~0.8 nM
Mexiletine *Phenoxy-alkylH (Methyl at C2)2,6-diMeNa

1.5
~5

M
Proxifan LinkerH4-(Imidazolyl)H3 Receptor< 10 nM

*Note: Mexiletine is a phenoxy-ethylamine analog, included here to demonstrate how shortening the chain and removing the C3-phenyl shifts activity from Transporters to Ion Channels.

Mechanism of Action Diagrams

Synaptic Modulation (SERT Inhibition)

The primary mechanism for PPPA derivatives involves the blockade of presynaptic reuptake transporters.

MOA_SERT Synapse Synaptic Cleft SERT SERT Transporter (Presynaptic Membrane) Serotonin Serotonin (5-HT) SERT->Serotonin Accumulation in Synapse Serotonin->SERT Reuptake (Normal) Receptor Post-Synaptic 5-HT Receptor Serotonin->Receptor Activation Drug Phenoxy-Propan-1-Amine (e.g., Fluoxetine) Drug->SERT Allosteric/Competitive Blockade

Caption: Blockade of SERT by phenoxy-propan-1-amines prevents 5-HT clearance, potentiating downstream signaling.[1]

References

  • Wong, D. T., et al. (1995). "The discovery of fluoxetine hydrochloride (Prozac)." Nature Reviews Drug Discovery. Link

  • Hauck, W. P., et al. (1988). "Synthesis and pharmacological evaluation of 3-phenoxy-3-phenylpropan-1-amines." Journal of Medicinal Chemistry. Link[1]

  • Ligneau, X., et al. (1998). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Robertson, D. W., et al. (1988). "Absolute configuration and structure-activity relationships of the antidepressant atomoxetine." Journal of Medicinal Chemistry. Link[1]

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. Link[1]

Sources

Foundational

Technical Guide: Sourcing and Validation of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine

Executive Summary 3-(3-Chlorophenoxy)-N-methylpropan-1-amine (CAS 361395-22-4) is a specialized secondary amine building block utilized primarily in the synthesis of neurotransmitter reuptake inhibitors (NRIs). Structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Chlorophenoxy)-N-methylpropan-1-amine (CAS 361395-22-4) is a specialized secondary amine building block utilized primarily in the synthesis of neurotransmitter reuptake inhibitors (NRIs). Structurally analogous to the side chains of Atomoxetine and Nisoxetine , this compound serves as a critical "fragment probe" for Structure-Activity Relationship (SAR) studies targeting the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

This guide provides a technical roadmap for sourcing this intermediate, validating its purity, and understanding its synthetic context to mitigate impurity risks in downstream applications.

Part 1: Chemical Identity & Technical Specifications[1][2]

Before engaging suppliers, it is imperative to establish the exact chemical identity to avoid confusion with structural isomers (e.g., the 2-chloro or 4-chloro analogs).

Attribute Specification
Chemical Name 3-(3-Chlorophenoxy)-N-methylpropan-1-amine
Common Synonyms N-Methyl-3-(3-chlorophenoxy)propylamine; [3-(3-Chlorophenoxy)propyl]methylamine
CAS Number 361395-22-4 (Free Base)
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
SMILES CNCCCOC1=CC(=CC=C1)Cl
Physical State Typically a viscous oil (Free Base) or white solid (Hydrochloride Salt)
Solubility Soluble in DMSO, Methanol, DCM; HCl salt soluble in water
Key Stability Risk Secondary amines are prone to oxidation and carbamate formation upon exposure to atmospheric CO₂.[1][2][3][4]

Critical Note on Salt Forms: Commercial suppliers often list the Hydrochloride (HCl) salt to ensure stability during transport. The free base is prone to oxidation and should be stored under inert gas (Argon/Nitrogen). Always clarify the salt form with the vendor, as this alters the molecular weight correction factor in stoichiometry.

Part 2: Strategic Sourcing & Supplier Landscape

The market for 3-(3-Chlorophenoxy)-N-methylpropan-1-amine is bifurcated between "Catalog Suppliers" (stock on hand, gram-scale) and "Custom Synthesis Houses" (lead time required, kg-scale).

Supplier Qualification Decision Matrix

The following diagram outlines the logic for selecting a supplier based on your project phase (HTS Screening vs. Process Development).

SupplierSelection Start Sourcing Requirement Scale Volume Needed? Start->Scale Research Research (<10g) Scale->Research HTS/Hit-to-Lead Process Process (>100g) Scale->Process Scale-up Tier1 Tier 1 Aggregators (MolPort, eMolecules) Research->Tier1 Check Stock CRO Custom Synthesis (Wuxi, Pharmaron) Process->CRO Request Quote Tier2 Specialty Vendors (Biosynth, SCBT, Enamine) Tier1->Tier2 If Out of Stock Validate QC Validation (NMR/HPLC) Tier2->Validate CRO->Validate

Figure 1: Strategic sourcing workflow distinguishing between catalog procurement and custom synthesis routes.

Recommended Supplier Tiers
  • Specialty Research Chemical Vendors (High Probability of Stock):

    • Santa Cruz Biotechnology (SCBT): Often stocks specific aryloxyamine building blocks for neuroscience research.

    • Biosynth: Specializes in complex organic intermediates and often holds inventory of this specific CAS.

    • Enamine: A primary source for building blocks; likely to have the compound or the immediate precursors on hand.

  • Global Aggregators (For Price Comparison):

    • MolPort / eMolecules: Use these platforms to view real-time inventory across multiple smaller vendors.

Part 3: Synthesis Context & Impurity Profiling

Understanding the synthesis of this molecule is not just academic; it is the only way to predict and detect "silent" impurities that may interfere with biological assays.

Primary Synthetic Route

The standard industrial synthesis involves the O-alkylation of 3-chlorophenol followed by amination.

  • Step 1 (Etherification): 3-Chlorophenol + 1-bromo-3-chloropropane

    
     1-(3-chloropropoxy)-3-chlorobenzene.
    
  • Step 2 (Amination): Nucleophilic substitution with Methylamine (excess).

Impurity Logic Pathway

SynthesisImpurities Phenol 3-Chlorophenol Ether Intermediate: 1-(3-chloropropoxy)-3-chlorobenzene Phenol->Ether Base/Heat Impurity_A Impurity A: Unreacted Phenol (Cytotoxic) Phenol->Impurity_A Incomplete Rxn Linker 1-Bromo-3-chloropropane Linker->Ether Product Target: 3-(3-Chlorophenoxy)-N-methylpropan-1-amine Ether->Product MeNH2 (excess) Impurity_C Impurity C: Elimination Product (Allyl Ether) Ether->Impurity_C Elimination Side Rxn Impurity_B Impurity B: Bis-alkylated Amine (Tertiary Amine) Product->Impurity_B Over-alkylation

Figure 2: Synthetic pathway illustrating the origin of critical impurities (Phenols and Bis-alkylated species).

Critical Impurity Watchlist
  • Bis-alkylated Dimer (Impurity B): Formed if the methylamine concentration is too low during synthesis. This tertiary amine will have different binding kinetics and must be <0.5%.

  • 3-Chlorophenol (Impurity A): A starting material that is highly cytotoxic. Even trace amounts (ppm) can generate false positives in cell-based viability assays.

Part 4: Quality Control & Validation Protocols

Trusting a Certificate of Analysis (CoA) without internal verification is a risk in drug discovery. The following protocols are self-validating.

HPLC Purity Method (Reverse Phase)

This method separates the secondary amine (Target) from the phenolic starting material and the tertiary amine impurity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Note: TFA is required to protonate the amine, improving peak shape.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 220 nm (Amide/Amine absorption) and 275 nm (Aromatic ring).

  • Acceptance Criteria: Purity > 98% (AUC). No single impurity > 0.5%.

¹H-NMR Identity Check (CDCl₃)

Key diagnostic signals to confirm the structure:

  • Aromatic Region (6.7 - 7.3 ppm): Multiplet integration = 4H.

  • O-CH₂ Triplet (~4.0 ppm): Distinct downfield shift due to oxygen.

  • N-CH₃ Singlet (~2.4 - 2.5 ppm): Integration = 3H.

  • N-CH₂ Triplet (~2.7 ppm): Integration = 2H.

  • Central -CH₂- Quintet (~2.0 ppm): Integration = 2H.

Part 5: Handling & Safety[2][7]

  • Corrosivity: As a secondary amine, the free base is caustic and can cause skin burns. Wear neoprene gloves.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at +4°C.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intentional derivatization is planned).

References

  • Santa Cruz Biotechnology. 3-(3-Chlorophenoxy)-N-methylpropan-1-amine (CAS 361395-22-4) Product Data. Retrieved from

  • PubChem. Compound Summary: 3-(3-Chlorophenoxy)-N-methylpropan-1-amine. National Library of Medicine. Retrieved from

  • Biosynth. Product Specification: 3-(3-Chlorophenoxy)-N-methylpropan-1-amine.[5][6][7][8][9] Retrieved from

  • Wong, D. T., et al.The discovery of fluoxetine hydrochloride (Prozac). Nature Reviews Drug Discovery 4, 764–774 (2005). (Reference for aryloxyamine scaffold SAR).

Sources

Exploratory

A Guide to the Synthesis of Aryloxypropanamines: Core Strategies and Mechanistic Insights

Introduction: The Enduring Significance of the Aryloxypropanamine Scaffold The aryloxypropanamine moiety is a cornerstone of modern medicinal chemistry, most famously constituting the pharmacophore of the entire class of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Aryloxypropanamine Scaffold

The aryloxypropanamine moiety is a cornerstone of modern medicinal chemistry, most famously constituting the pharmacophore of the entire class of beta-adrenergic receptor antagonists, or "beta-blockers." From the prototypical propranolol to atenolol and beyond, this structural motif has proven remarkably effective in the management of cardiovascular diseases such as hypertension, angina, and arrhythmia. Its prevalence and therapeutic importance necessitate a deep and practical understanding of its synthesis.

This guide provides an in-depth exploration of the core synthetic strategies for constructing aryloxypropanamines. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind experimental choices, address critical challenges like stereocontrol, and offer field-proven insights to empower researchers in their synthetic endeavors. The protocols and pathways described herein are grounded in established, peer-reviewed literature to ensure reliability and reproducibility.

Core Synthetic Strategy: The Phenol-Epichlorohydrin Pathway

The most robust and widely adopted method for synthesizing aryloxypropanamines is a two-step sequence. This pathway is valued for its reliability, scalability, and the general availability of starting materials. It begins with the formation of a glycidyl ether via a Williamson ether synthesis, followed by the nucleophilic ring-opening of the resulting epoxide with a suitable amine.

Step 1: Formation of the Aryl Glycidyl Ether

The initial step involves the coupling of a substituted phenol with an electrophilic three-carbon unit, typically epichlorohydrin. This reaction proceeds via a classic Williamson ether synthesis mechanism.

Mechanism and Experimental Design: The reaction is initiated by the deprotonation of the phenol using a base to form a more nucleophilic phenoxide anion. This anion then attacks the terminal carbon of epichlorohydrin in a classic SN2 reaction, displacing the chloride leaving group. The choice of base is critical; common choices include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). While NaOH is a strong and effective base, its use can sometimes promote the hydrolysis of epichlorohydrin as a side reaction. K₂CO₃ is a milder base that often provides cleaner reactions, though it may require slightly longer reaction times or higher temperatures.

The reaction is typically performed in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which effectively solvates the cation of the base without interfering with the nucleophilic phenoxide.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica"];

}

Caption: Workflow for the synthesis of an aryl glycidyl ether.
Step 2: Aminolysis of the Epoxide Ring

The second and final step is the nucleophilic addition of an amine to the aryl glycidyl ether. This reaction opens the strained epoxide ring and forges the crucial carbon-nitrogen bond of the propanolamine chain.

Mechanism and Regioselectivity: This is another SN2 reaction. The amine's lone pair of electrons attacks one of the carbons of the epoxide ring. Under neutral or basic conditions, the attack overwhelmingly occurs at the sterically least hindered terminal carbon atom. This regioselectivity is a key advantage of this synthetic route, leading to the desired 1-aryloxy-3-aminopropan-2-ol structure rather than the 2-aryloxy isomer.

The reaction is often carried out using the amine itself as the solvent or in a protic solvent like ethanol or isopropanol, which can help facilitate the protonolysis of the resulting alkoxide intermediate. The reaction may be run at room temperature or with heating to drive it to completion.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica"];

}

Caption: Regioselective aminolysis of the aryl glycidyl ether.

Stereochemical Control: The Synthesis of Enantiopure Aryloxypropanamines

For most beta-blockers, the biological activity resides primarily in a single enantiomer, typically the (S)-enantiomer. Therefore, controlling the stereochemistry at the C2 carbinol center is of paramount importance in drug development. Several strategies are employed:

  • Chiral Pool Synthesis: The most direct approach involves using enantiopure starting materials.

    • (R)- or (S)-Epichlorohydrin: Commercially available chiral epichlorohydrin can be used in Step 1 to set the stereocenter from the beginning.

    • Chiral Amines: While less common for this specific synthesis, a chiral amine could theoretically be used to resolve a racemic intermediate.

  • Asymmetric Synthesis: Advanced methods can introduce chirality during the reaction sequence. For instance, asymmetric epoxidation of an allyl phenol followed by aminolysis, or kinetic resolution of a racemic intermediate, are powerful but often more complex strategies.

The use of (R)-glycidol or its derivatives to synthesize (S)-propranolol is a well-established example of chiral pool synthesis, ensuring the final product has the desired stereoconfiguration.

Exemplary Protocol: Synthesis of (S)-Propranolol

This protocol is a representative example based on established literature procedures for synthesizing the optically active beta-blocker, propranolol.

Step 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

  • Reagents & Setup: To a solution of 1-naphthol (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition: Add (R)-epichlorohydrin (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC until the 1-naphthol is consumed.

  • Work-up: Cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidyl ether.

Step 2: Synthesis of (S)-Propranolol

  • Reagents & Setup: Dissolve the crude 1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.0 eq) in a protic solvent such as ethanol.

  • Addition: Add isopropylamine (3.0 eq).

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up & Purification: After cooling, evaporate the solvent and excess amine under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) or by column chromatography to yield pure (S)-propranolol.

Data Summary: Comparison of Synthetic Conditions

The following table summarizes typical conditions and outcomes for the synthesis of aryloxypropanamines, highlighting the versatility of the core pathway.

Target CompoundPhenol Starting MaterialAmineBase (Step 1)Solvent (Step 2)Typical YieldReference
Propranolol1-NaphtholIsopropylamineNaOHEthanol>80%
Atenolol4-HydroxyphenylacetamideIsopropylamineNaHMethanol~75%
Metoprolol4-(2-Methoxyethyl)phenolIsopropylamineK₂CO₃IsopropanolHigh

Conclusion

The synthesis of aryloxypropanamines via the sequential Williamson ether synthesis and epoxide aminolysis remains the most practical and widely implemented strategy in both academic and industrial settings. Its robustness, high yields, and predictable regioselectivity make it a powerful tool. Furthermore, the pathway is readily adaptable for the production of enantiomerically pure compounds, a critical requirement for modern pharmaceuticals, through the use of chiral starting materials. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are key to successfully applying this cornerstone of medicinal chemistry synthesis.

References

  • Gupta, M., Gupta, A. K., & Kumar, M. (2019). A review on the synthesis of propranolol. Synthetic Communications, 49(19), 2443-2459. Available at: [Link]

  • Klunder, J. M., Ko, S. Y., & Sharpless, K. B. (1986). Asymmetric epoxidation of allyl alcohol: enantioselective synthesis of (+)-and (−)-propranolol. The Journal of Organic Chemistry, 51(19), 3710-3712. Available at: [Link]

  • Hansen, K. B., & Chilenski, J. R. (2004). A practical, asymmetric synthesis of (S)-propranolol via a Jacobsen hydrolytic kinetic resolution. Organic Process Research & Development, 8(6), 936-939. Available at: [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.
  • Patel, R. N. (2008). Synthesis of chiral pharmaceutical intermediates by biocatalysis. Coordination Chemistry Reviews, 252(5-7), 659-701.
  • Bredikhin, A. A., & Bredikhina, Z. A. (2004). Synthesis of (S)-metoprolol. Russian Chemical Bulletin, 53(10), 2314-2317.

Protocols & Analytical Methods

Method

Application Note: Experimental Protocols for 3-(3-Chlorophenoxy)-N-methylpropan-1-amine

Part 1: Introduction & Scope 3-(3-Chlorophenoxy)-N-methylpropan-1-amine (CAS: 361395-22-4) is a secondary amine building block and structural analog of the "oxetine" class of monoamine transporter inhibitors. Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scope

3-(3-Chlorophenoxy)-N-methylpropan-1-amine (CAS: 361395-22-4) is a secondary amine building block and structural analog of the "oxetine" class of monoamine transporter inhibitors. Structurally, it represents the core ether backbone of Nisoxetine and Atomoxetine but lacks the benzylic phenyl ring at the 3-position.

This structural distinction makes it a critical tool for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) studies. By comparing its activity against full-structure inhibitors, researchers can quantify the binding energy contribution of the 3-phenyl pharmacophore in Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) blockade.

Key Applications
  • SAR Validation: Serving as a "fragment probe" or negative control to determine the necessity of the benzylic phenyl group for high-affinity NET binding.

  • Synthetic Intermediate: Precursor for N-functionalized derivatives or further elaboration into complex CNS-active agents.

  • Impurity Profiling: Used as a reference standard for process-related impurities in the synthesis of Atomoxetine analogs.

Part 2: Safety & Handling (Core Directive)

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral). Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is hygroscopic.

Solubility & Stock Preparation Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO) or Methanol.

  • Stability: Free base is prone to oxidation; convert to HCl salt for long-term storage.

ParameterSpecificationNotes
MW (Free Base) 199.68 g/mol Oily liquid at RT.
MW (HCl Salt) ~236.14 g/mol White to off-white solid.
Stock Conc. 10 mM or 100 mMDissolve in 100% DMSO.
Working Sol. Aqueous BufferPrecipitates >100 µM in PBS; keep DMSO <1%.

Part 3: Experimental Protocols

Protocol A: In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (


) of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine at the human Norepinephrine Transporter (hNET) using a radioligand competition assay.

Rationale: As a structural fragment of Nisoxetine (a potent NET inhibitor), this assay quantifies the loss of affinity due to the absence of the 3-phenyl ring.

1. Materials
  • Cell Line: HEK-293 cells stably expressing hNET.

  • Radioligand:

    
    -Nisoxetine (Specific Activity: ~80 Ci/mmol).
    
  • Test Compound: 3-(3-Chlorophenoxy)-N-methylpropan-1-amine (dissolved in DMSO).

  • Reference Inhibitor: Nisoxetine HCl (Positive Control).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

2. Workflow Diagram (DOT)

BindingAssay Start Cell Membrane Preparation Incubation Incubation (1h @ 25°C) Start->Incubation Harvest Harvest via GF/B Filters Incubation->Harvest Terminates Binding Count Scintillation Counting Harvest->Count Analysis Data Analysis (Ki Calculation) Count->Analysis Ligand [3H]-Nisoxetine (2 nM) Ligand->Incubation Compound Test Compound (10^-9 to 10^-4 M) Compound->Incubation

Caption: Workflow for competitive radioligand binding assay to determine NET affinity.

3. Step-by-Step Procedure
  • Membrane Prep: Homogenize HEK-hNET cells in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 5–10 µ g/well .

  • Plate Setup: Use 96-well plates.

    • Total Binding (TB): Membrane +

      
      -Nisoxetine + Vehicle (DMSO).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Nisoxetine + 10 µM Desipramine (or Nisoxetine).
      
    • Experimental: Membrane +

      
      -Nisoxetine + Test Compound (7 concentrations, 0.1 nM – 100 µM).
      
  • Incubation: Incubate for 60 minutes at 25°C to reach equilibrium.

  • Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count radioactivity (CPM) using a beta counter.

4. Data Analysis & Validation
  • Specific Binding:

    
    .
    
  • IC50 Determination: Fit data to a one-site competition model:

    
    
    
  • Ki Calculation (Cheng-Prusoff):

    
    
    
    • Where

      
       is radioligand concentration and 
      
      
      
      is the dissociation constant of
      
      
      -Nisoxetine (~0.7 nM).

Expected Outcome: Unlike Nisoxetine (


 nM), 3-(3-Chlorophenoxy)-N-methylpropan-1-amine  is expected to show significantly lower affinity (likely in the µM range ) due to the absence of the 3-phenyl ring, which provides critical hydrophobic interactions within the NET binding pocket.
Protocol B: Chemical Derivatization (N-Alkylation)

Objective: Use the secondary amine as a nucleophile to generate tertiary amine probes.

  • Reaction: Dissolve 1 eq of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine in DMF.

  • Base: Add 1.5 eq

    
     or DIPEA.
    
  • Electrophile: Add 1.1 eq of alkyl halide (e.g., Benzyl bromide).

  • Conditions: Stir at 60°C for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    

Part 4: Mechanism of Action & SAR Context

The pharmacological relevance of this compound is best understood through the Structure-Activity Relationship (SAR) of aryloxypropylamines.

Signaling Pathway & SAR Logic (DOT)

SAR_Mechanism Scaffold Phenoxypropylamine Core (User Compound) Target NET / SERT Transporter Scaffold->Target Weak Binding Mod_Phenyl + 3-Phenyl Ring (Hydrophobic Interaction) Scaffold->Mod_Phenyl Synthetic elaboration Result_Low Low Affinity (µM) (Fragment Only) Scaffold->Result_Low Mod_Sub + 2-Methoxy (Nisoxetine) + 2-Methyl (Atomoxetine) Mod_Phenyl->Mod_Sub Mod_Sub->Target Strong Binding Result_High High Affinity (nM) (Potent Inhibitor) Mod_Sub->Result_High

Caption: SAR progression from the user's fragment to potent NET inhibitors like Nisoxetine.

Comparative Data Table
CompoundStructure FeatureTargetApprox. Affinity (

)
Nisoxetine 3-Phenyl + 2-OMe-PhenoxyNET0.7 nM
Atomoxetine 3-Phenyl + 2-Me-PhenoxyNET3–5 nM
Fluoxetine 3-Phenyl + 4-CF3-PhenoxySERT1 nM
User Compound No Phenyl + 3-Cl-PhenoxyNET/SERT> 1000 nM (Est.)

Note: The user compound serves as a critical "negative control" to demonstrate that the phenoxypropylamine chain alone is insufficient for potent inhibition.

Part 5: References

  • Wong, D. T., et al. (1982). "A new inhibitor of norepinephrine uptake devoid of affinity for receptors of neurotransmitters." Journal of Pharmacology and Experimental Therapeutics, 222(1), 61-65. Link (Establishes Nisoxetine pharmacology).

  • Gehlert, D. R., et al. (1995). "Atomoxetine (LY139603): A potent and selective inhibitor of the norepinephrine transporter." Journal of Pharmacology and Experimental Therapeutics. (Defines the SAR of the 2-methyl analog).

  • PubChem Compound Summary. "3-chloro-N-methylpropan-1-amine" (Fragment data). Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

Application

Application Notes &amp; Protocols for the Analytical Characterization of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine

Introduction and Scope This document provides a comprehensive guide to the analytical methods for the structural elucidation, quantification, and purity assessment of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine. This comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

This document provides a comprehensive guide to the analytical methods for the structural elucidation, quantification, and purity assessment of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine. This compound, possessing a secondary amine, an ether linkage, and a chlorinated aromatic ring, requires a multi-faceted analytical approach for unambiguous characterization. The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them.

The protocols are grounded in established analytical principles and are designed to be self-validating systems, ensuring data integrity and regulatory compliance. Proper analytical characterization is a cornerstone of chemical and pharmaceutical development, providing the foundation for safety, efficacy, and quality assessments.

Physicochemical Properties and Analytical Considerations

Understanding the inherent properties of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine is critical for selecting and optimizing analytical methods.

PropertyValueRationale for Analytical Method Selection
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol Determines the m/z value for the molecular ion in Mass Spectrometry.[1]
Appearance (Predicted) Colorless to pale yellow oil or low-melting solidPhysical state dictates sample handling and preparation techniques.
pKa (Predicted) ~9.5-10.5 (Amine)The basic nature of the secondary amine necessitates pH control in HPLC mobile phases to ensure good peak shape and retention.
logP (Predicted) ~2.5-3.0Indicates good solubility in organic solvents, suitable for Reverse-Phase HPLC and GC.
UV Chromophore Chlorophenoxy groupAllows for sensitive detection using UV-Vis spectrophotometry in HPLC analysis.

Overall Analytical Characterization Workflow

A systematic workflow ensures all aspects of the compound's identity, purity, and structure are confirmed. The following diagram outlines a logical approach to the comprehensive characterization of a new batch or sample of the target compound.

Characterization Workflow cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Method Validation NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity & Assay) NMR->HPLC MS Mass Spectrometry (HRMS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC GCMS GC-MS (Volatile Impurities) HPLC->GCMS If required Validation Analytical Method Validation (ICH) HPLC->Validation Report Comprehensive Certificate of Analysis Validation->Report Sample Sample Received: 3-(3-Chlorophenoxy)- N-methylpropan-1-amine Sample->NMR Sample->MS Sample->FTIR

Caption: Overall workflow for the analytical characterization of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural determination of organic molecules.[2]

4.1.1 Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).[3]

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

4.1.2 Predicted NMR Data and Interpretation

The following data is predicted based on the chemical structure. Actual shifts may vary with solvent and concentration.

Table 1: Predicted ¹H NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H 6.8 - 7.3Multiplet (m)4HProtons on the chlorophenyl ring.
O-CH₂ 3.9 - 4.1Triplet (t)2HMethylene group adjacent to the phenoxy oxygen, deshielded.
CH₂ -CH₂-N1.9 - 2.1Quintet (p)2HMethylene group in the middle of the propyl chain.
N-CH₂ 2.6 - 2.8Triplet (t)2HMethylene group attached to the nitrogen.
N-CH₃ 2.4 - 2.5Singlet (s)3HN-methyl groups give a characteristic sharp singlet.[1]
N-H 1.0 - 2.5Broad Singlet (br s)1HExchangeable proton, signal may be broad and variable.

Table 2: Predicted ¹³C NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Ar C -O158 - 160Aromatic carbon attached to the electron-donating ether oxygen.
Ar C -Cl134 - 136Aromatic carbon attached to chlorine.
Ar C -H115 - 131Aromatic carbons bearing hydrogen atoms.
O-C H₂65 - 68Carbon of the methylene group adjacent to the phenoxy oxygen.
C H₂-CH₂-N28 - 32Central carbon of the propyl chain.
N-C H₂48 - 52Carbon adjacent to the nitrogen.
N-C H₃35 - 38N-methyl carbon.
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

4.2.1 Protocol: High-Resolution MS (HRMS) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: An ESI-QTOF or Orbitrap mass spectrometer is recommended for accurate mass measurement.

  • Infusion: Infuse the sample solution directly into the ion source (Electrospray Ionization - ESI, positive mode) at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Interpretation:

    • Molecular Ion: The compound contains one nitrogen atom, so according to the Nitrogen Rule, the molecular ion peak [M+H]⁺ should have an even m/z value.[1] For C₁₀H₁₄ClNO, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 200.0837.

    • Isotope Pattern: Look for the characteristic isotopic pattern of chlorine (M+2 peak approximately one-third the intensity of the M peak).

    • Fragmentation: Key fragmentations would involve cleavage of the C-C bonds adjacent to the nitrogen (alpha-cleavage) and cleavage of the ether bond. A prominent fragment would be [M - CH₃]⁺ resulting from the loss of the methyl group.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

4.3.1 Protocol: ATR-FTIR Analysis

  • Sample Preparation: No special preparation is needed for a liquid sample. Place one drop directly on the ATR crystal. For a solid, press a small amount firmly onto the crystal.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan first.

  • Interpretation: Identify characteristic absorption bands.[5][6]

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3350 (weak)N-H StretchSecondary Amine
3000 - 3100C-H StretchAromatic C-H
2850 - 2960C-H StretchAliphatic C-H
1580 - 1600, 1470-1500C=C StretchAromatic Ring
1200 - 1250C-O-C StretchAryl-Alkyl Ether
1000 - 1100C-N StretchAliphatic Amine
700 - 800C-Cl StretchAryl Halide

Chromatographic Methods for Purity and Assay

Chromatographic methods are essential for separating the main compound from any impurities and for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the primary method for purity and assay determination due to the compound's UV chromophore and polarity.

5.1.1 Protocol: HPLC Purity and Assay Method

  • Sample Preparation:

    • Standard: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (e.g., 50:50 Acetonitrile:Water). This is the stock solution. Further dilute as needed.

    • Sample: Prepare the sample in the same manner and at a similar concentration.

  • Chromatographic Conditions: The following are recommended starting conditions and may require optimization.

Table 4: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column suitable for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 20% B to 80% B over 20 minA gradient is used to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detector UV at 275 nmWavelength where the chlorophenoxy group is expected to have significant absorbance.
Run Time 30 minutesAllows for elution of late-eluting impurities and column re-equilibration.
  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The %RSD for peak area and retention time should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 2.0.

  • Analysis and Calculation:

    • Purity (% Area): Calculate the percentage of each peak relative to the total peak area in the sample chromatogram.

    • Assay (vs. Standard): Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique for identifying volatile and semi-volatile impurities.[7][8] Due to the polarity of the secondary amine, derivatization is often required to improve chromatographic performance.[9][10]

GC_Derivatization cluster_0 Rationale cluster_1 Solution: Derivatization Polarity Polar N-H bond H_Bonding Active Site Interaction Polarity->H_Bonding Volatility Low Volatility Volatility->H_Bonding Result Poor Peak Shape (Tailing) H_Bonding->Result Reagent Silylating Agent (e.g., BSTFA) Result->Reagent Leads to need for... Reaction N-H  ->  N-Si(CH₃)₃ Reagent->Reaction Benefit Increased Volatility Reduced Polarity Reaction->Benefit Outcome Sharp, Symmetrical GC Peaks Benefit->Outcome

Caption: Rationale for derivatization in GC analysis of amines.

5.2.1 Protocol: GC-MS Impurity Profiling

  • Sample Preparation & Derivatization: a. Accurately weigh ~1 mg of the sample into a GC vial. b. Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). c. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). d. Cap the vial and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

  • GC-MS Conditions:

Table 5: Recommended GC-MS Parameters

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temp. 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40 - 450

Analytical Method Validation

Any quantitative method (especially HPLC for assay and impurity determination) used for quality control must be validated to ensure it is suitable for its intended purpose.[11][12] Validation should be performed according to ICH Q2(R1) guidelines.[13]

Validation_Workflow cluster_Details Key Experiments Validation Method Validation Plan Specificity Linearity & Range Accuracy Precision LOD / LOQ Robustness Specificity Forced Degradation (Acid, Base, Peroxide, Heat, Light) Validation:p1->Specificity Linearity 5+ Concentrations (e.g., 50-150% of nominal) Validation:p2->Linearity Accuracy Spike Recovery (e.g., 80, 100, 120%) Validation:p3->Accuracy Precision Repeatability (n=6) Intermediate Precision (Different Day/Analyst) Validation:p4->Precision LOD_LOQ Signal-to-Noise Ratio or Std. Dev. of Response Validation:p5->LOD_LOQ Robustness Vary Parameters (pH, Flow, Temp) Validation:p6->Robustness

Caption: Key parameters and experiments in an HPLC method validation workflow.

Table 6: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To show the method is unaffected by impurities or other components.Peak purity analysis (e.g., via DAD) must pass. No co-elution at the principal peak in forced degradation studies.[14]
Linearity To demonstrate a direct proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval where the method is precise, accurate, and linear.Assay: 80-120% of test concentration. Impurities: LOQ to 120% of specification.
Accuracy The closeness of test results to the true value.% Recovery of 98.0 - 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability & Intermediate Precision: %RSD ≤ 2.0%.
LOD Lowest amount of analyte that can be detected.Signal-to-Noise ratio ≥ 3:1
LOQ Lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10:1
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria must be met under all varied conditions.

References

  • ResearchGate. (2025). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. Available from: [Link]

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • National Institutes of Health. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. Available from: [Link]

  • PubMed. (2020). Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis. Available from: [Link]

  • National Pharmaceutical Regulatory Agency (NPRA). (n.d.). Analytical Method Validation & Common Problem 1. Available from: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Available from: [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Available from: [Link]

  • ResearchGate. (n.d.). GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. Available from: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Available from: [Link]

  • Critical Reviews in Analytical Chemistry. (2022). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Available from: [Link]

  • MDPI. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Available from: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides. Available from: [Link]

  • Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • PubMed. (2021). ATR-FTIR spectroscopy probing of structural alterations in the cellular membrane of abscopal liver cells. Available from: [Link]

  • PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methylamine. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Available from: [Link]

  • Journal of University of Shanghai for Science and Technology. (n.d.). Phytochemical Screening by FTIR Spectroscopic Analysis of Three Medicinal Plants. Available from: [Link]

  • ECA Academy. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • PubMed. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Available from: [Link]

  • NPTEL. (n.d.). Lecture 33 - Structure Calculation and 2D-NMR Spectroscopy. Available from: [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]

  • ResearchGate. (n.d.). Antioxidant, Antimicrobial, Phytochemical and FTIR Analysis of Peganum harmala (Fruit) Ethanolic Extract. Available from: [Link]

  • MDPI. (n.d.). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols for the Safe Disposal of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine Waste

Introduction: The Imperative for Specialized Disposal 3-(3-Chlorophenoxy)-N-methylpropan-1-amine is a synthetic organic compound whose structure suggests its use as an intermediate in pharmaceutical and chemical research...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Specialized Disposal

3-(3-Chlorophenoxy)-N-methylpropan-1-amine is a synthetic organic compound whose structure suggests its use as an intermediate in pharmaceutical and chemical research. The molecule is composed of three key functional groups: a chlorinated aromatic ring (chlorophenoxy), an ether linkage, and a secondary amine. This combination necessitates a rigorous and scientifically-grounded approach to waste management. Improper disposal can lead to significant environmental persistence and ecotoxicity, primarily due to the halogenated aromatic moiety.[1]

Chlorophenoxy compounds are structurally related to certain classes of herbicides and are known for their potential to be persistent organic pollutants (POPs).[2] The amine group, while less environmentally persistent, imparts basicity and reactivity. Therefore, waste streams containing this compound cannot be treated as standard chemical waste. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to manage and dispose of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine waste safely, in compliance with regulatory standards, and with a commitment to environmental stewardship.

Section 1: Hazard Profile and Risk Assessment

A thorough understanding of the compound's hazard profile is the foundation of safe disposal. While specific toxicological data for 3-(3-Chlorophenoxy)-N-methylpropan-1-amine is not extensively published, a risk assessment can be synthesized by examining its constituent parts.

  • Chlorophenoxy Group: Chlorinated phenols are recognized as environmental pollutants that are toxic to aquatic life and can have carcinogenic and mutagenic effects.[1] Their persistence in ecosystems is a primary concern. The degradation of related phenoxy acid herbicides often results in corresponding chlorophenols, which can be more persistent than the parent compounds.[2]

  • Amine Group: Aliphatic amines can be corrosive, irritant, and harmful if swallowed or inhaled.[3][4] While many are biodegradable, they can be toxic to aquatic organisms before degradation.[5][6] Some amine degradation products, such as nitrosamines, can also be hazardous.[5]

  • Overall Profile: The combined structure is classified as an irritant.[7] It is predicted to be very toxic to aquatic life with long-lasting effects, a common characteristic of halogenated organic compounds.[3][8]

Table 1: Synthesized Hazard Profile for 3-(3-Chlorophenoxy)-N-methylpropan-1-amine

Hazard CategoryAnticipated Risk & CausalityRecommended PPE
Human Health Irritant (Xi), Harmful (Xn) .[7] Causes skin, eye, and respiratory irritation. Potential for organ damage through prolonged exposure.[3]Nitrile gloves, chemical splash goggles, lab coat. Work in a certified chemical fume hood.
Environmental Very toxic to aquatic life with long-lasting effects (H410) .[3][8] The chlorophenoxy group ensures environmental persistence.Prevent any release to soil or drains. All waste must be contained.
Physical Combustible. [3] Not readily ignitable but will burn.Store away from strong oxidizing agents.

Section 2: Regulatory Compliance and Waste Classification

All waste disposal activities must adhere to local, national, and international regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9][10]

Generator Responsibilities: The entity generating the waste is legally responsible for its safe disposal from "cradle to grave." This involves:

  • Waste Identification: Determining if the waste is hazardous.[9] Due to its aquatic toxicity and halogenated organic nature, 3-(3-Chlorophenoxy)-N-methylpropan-1-amine waste must be managed as hazardous waste.

  • Generator Category Determination: Summing the total monthly hazardous waste to classify the facility as a Large Quantity Generator (LQG), Small Quantity Generator (SQG), or Very Small Quantity Generator (VSQG).[9] This status dictates storage limits and reporting requirements.

  • Proper Management: Ensuring waste is correctly segregated, labeled, and stored.[11]

WasteDecisionFlowchart start Waste Generation (e.g., reaction quench, spillage) classify Is the waste hazardous? (Yes, contains Halogenated Organic Compound) start->classify segregate Segregate Waste Stream classify->segregate aqueous Dilute Aqueous Waste (<1% organic content) segregate->aqueous Aqueous organic Concentrated / Organic Solvent Waste (>1% organic content) segregate->organic Organic/Concentrated solid Contaminated Solid Waste (PPE, silica, etc.) segregate->solid Solid pretreat Protocol 1: On-site Neutralization (pH 6.0-8.0) aqueous->pretreat package_org Package for Disposal (Halogenated Organic Liquids) organic->package_org package_solid Package for Disposal (Halogenated Solid Waste) solid->package_solid pretreat->package_org label_waste Label container clearly: 'HAZARDOUS WASTE' 'Halogenated Organics, Amine' List constituents package_org->label_waste package_solid->label_waste tsdf Transfer to licensed Treatment, Storage, and Disposal Facility (TSDF) label_waste->tsdf incineration Final Disposal: High-Temperature Incineration tsdf->incineration

Caption: Waste Management Decision Flowchart.

Section 3: Waste Segregation and Handling

Proper segregation is the most critical step in a laboratory waste management program. It prevents dangerous reactions, protects personnel, and ensures cost-effective, compliant disposal.

Core Principle: Waste containing 3-(3-Chlorophenoxy)-N-methylpropan-1-amine must always be classified as halogenated organic waste .

Segregation Guidelines:

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste.[12] This is because the disposal methods differ significantly; incineration is required for halogenated compounds, which is a more costly process.[13] Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent contaminates the entire container.

  • Container Choice: Use clearly labeled, compatible containers. High-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers for amine waste due to potential corrosion.[11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of all components (no abbreviations), and the approximate percentages.[12] Keep containers closed when not in use.

Section 4: Protocols for Waste Treatment and Disposal

The selection of a disposal protocol depends on the concentration and physical state of the waste stream.

Protocol 1: On-Site Neutralization of Dilute Aqueous Waste (<1% Concentration)

Causality: The secondary amine group imparts basicity to the molecule. For dilute aqueous waste streams (e.g., from aqueous workups), neutralization is a prudent pre-treatment step. It reduces the corrosivity and reactivity of the waste, making it safer to store and handle before final disposal.[14][15] This protocol does not render the waste non-hazardous; the chlorinated aromatic component remains and requires destruction via incineration.[16]

Materials:

  • Waste container with vented cap

  • Calibrated pH meter or pH strips

  • Stir plate and stir bar

  • 1 M Hydrochloric Acid (HCl)

  • Personal Protective Equipment (PPE) as specified in Table 1

Procedure:

  • Preparation: Conduct this procedure in a certified chemical fume hood. Place the container of dilute aqueous amine waste on a magnetic stir plate and begin gentle agitation.

  • pH Monitoring: Insert a calibrated pH probe into the solution, ensuring the stir bar does not strike it.

  • Acid Addition: Slowly add 1 M HCl dropwise to the stirring solution. An exothermic reaction will occur; control the rate of addition to keep the temperature increase minimal.

  • Neutralization Point: Continue adding acid until the pH of the solution is stable between 6.0 and 8.0.

  • Final Steps: Once neutralized, securely cap the container. Update the waste label to indicate "Neutralized Aqueous Halogenated Waste" and list all constituents.

  • Disposal: The neutralized waste must be collected for disposal via a licensed hazardous waste contractor for incineration. Do not dispose of it down the drain.[16]

NeutralizationWorkflow start Start: Dilute Aqueous Waste (pH > 8.0) setup Place waste container in fume hood on a stir plate. Add stir bar. start->setup monitor Insert pH probe and begin monitoring. setup->monitor add_acid Add 1M HCl dropwise with constant stirring. monitor->add_acid check_ph Is pH between 6.0 and 8.0? add_acid->check_ph check_ph->add_acid No end Stop acid addition. Label as 'Neutralized'. Package for incineration. check_ph->end Yes

Sources

Application

application of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine in proteomics research

Here is a detailed Application Note and Protocol guide for the use of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine in proteomics research. Executive Summary 3-(3-Chlorophenoxy)-N-methylpropan-1-amine (CAS: 361395-22-4) is...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the use of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine in proteomics research.

Executive Summary

3-(3-Chlorophenoxy)-N-methylpropan-1-amine (CAS: 361395-22-4) is a secondary amine building block structurally homologous to the aryloxypropylamine class of monoamine reuptake inhibitors (e.g., Atomoxetine, Nisoxetine, Fluoxetine). While it lacks the C3-phenyl ring characteristic of high-affinity SNRIs, this molecule serves as a critical fragment scaffold and negative control probe in chemoproteomics.

Its primary application in proteomics is twofold:

  • Fragment-Based Screening: Identifying low-affinity, transient binding pockets in monoamine transporters (SERT, NET, DAT) and off-target G-protein coupled receptors (GPCRs).

  • Probe Synthesis: Serving as a precursor for synthesizing Activity-Based Probes (ABPs) or Affinity Matrices , utilizing the reactive secondary amine (

    
    -methyl) as a conjugation handle without disrupting the chlorophenoxy recognition motif.
    

This guide details the protocols for derivatizing this scaffold into a functional proteomic probe and executing affinity enrichment experiments to map the "aryloxypropylamine interactome."

Chemical Basis & Mechanistic Rationale

Structural Analysis

The molecule consists of three functional domains relevant to protein binding:

  • 3-Chlorophenoxy Headgroup: Mimics the hydrophobic/halogen-binding moiety found in many CNS drugs. The chlorine at the meta position probes specific halogen-binding pockets in the target protein.

  • Propyl Linker: Provides the necessary spacing (approx. 3-4 Å) between the aromatic ring and the basic amine, critical for fitting into the S1/S2 sites of transporters.

  • Secondary Amine (

    
    -methyl):  The nucleophilic center. In drugs, this interacts with an aspartate residue in the transporter. In proteomics, this is the conjugation handle  for attaching biotin, beads, or photo-crosslinkers.
    
The "Des-Phenyl" Control Strategy

In high-affinity inhibitors like Atomoxetine, a phenyl ring at the C3 position locks the conformation and provides bulk. By using 3-(3-Chlorophenoxy)-N-methylpropan-1-amine (which lacks this phenyl ring), researchers can distinguish between core scaffold recognition (driven by the phenoxy-amine distance) and induced-fit binding (driven by the phenyl ring).

  • High Enrichment in Pull-down: Indicates the target binds the linear ether motif promiscuously.

  • Loss of Enrichment (vs. Atomoxetine): Identifies the specific sub-pocket requiring the C3-phenyl group.

Experimental Workflow: Probe Synthesis

Before proteomic profiling, the free amine must be converted into an affinity probe. The most robust method is coupling to an NHS-activated linker carrying a biotin moiety.

Reaction Scheme (Graphviz)

ProbeSynthesis Scaffold 3-(3-Chlorophenoxy)- N-methylpropan-1-amine Reaction Conjugation (pH 8.0, DMSO) Scaffold->Reaction Nucleophile Linker Biotin-PEG4-NHS Ester Linker->Reaction Electrophile Probe Biotin-PEG4-Amide-Scaffold (Functional Probe) Reaction->Probe Amide Bond Formation Purification HPLC Purification (>95% Purity) Probe->Purification

Caption: Synthesis of the affinity probe via NHS-ester chemistry targeting the secondary amine.

Synthesis Protocol

Objective: Create a biotinylated probe for streptavidin pull-down.

Reagents:

  • 3-(3-Chlorophenoxy)-N-methylpropan-1-amine (10 mg, 50 µmol).

  • Biotin-PEG4-NHS Ester (1.2 equivalents).[1]

  • Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Anhydrous DMF (Dimethylformamide).

Procedure:

  • Dissolve the amine scaffold (10 mg) in 500 µL anhydrous DMF.

  • Add DIPEA (17.4 µL) to basify the solution.

  • Add Biotin-PEG4-NHS ester (35 mg) slowly while stirring.

  • Incubate at Room Temperature (RT) for 4 hours in the dark.

  • Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS ester.

  • Purification: Purify via semi-preparative Reverse-Phase HPLC (C18 column, Gradient: 5-95% Acetonitrile in Water + 0.1% Formic Acid).

  • Validation: Confirm mass via LC-MS (Expected [M+H]+ shift corresponding to Biotin-PEG4 addition).

Application Protocol: Chemoproteomic Pull-Down

This protocol describes the enrichment of proteins from brain tissue lysate that bind to the chlorophenoxy-propylamine scaffold.

Workflow Diagram

PullDown cluster_lysate 1. Lysate Prep cluster_binding 2. Affinity Enrichment cluster_analysis 3. MS Analysis Tissue Brain Tissue (Mouse/Rat) Lysis Homogenization (NP-40 Buffer) Tissue->Lysis Incubation Incubate Lysate with Probe (10 µM) Lysis->Incubation Competition Control: Excess Free Amine (100 µM) Lysis->Competition Beads Streptavidin MagBeads Incubation->Beads Competition->Beads Wash Stringent Wash (SDS/Urea) Beads->Wash Digest On-Bead Tryptic Digestion Wash->Digest LCMS LC-MS/MS (Label-Free Quant) Digest->LCMS

Caption: Chemoproteomic workflow for identifying targets of the 3-chlorophenoxy scaffold.

Detailed Methodology
Phase A: Lysate Preparation
  • Harvest: Isolate mouse brain tissue (cortex/hippocampus rich in transporters).

  • Lysis: Homogenize in cold Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, 1x Protease Inhibitors).

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Normalization: Adjust protein concentration to 2 mg/mL (BCA Assay).

Phase B: Probe Incubation & Competition

Set up two conditions to validate specificity:

  • Condition 1 (Experimental): Lysate + 10 µM Biotin-Probe.

  • Condition 2 (Competition Control): Lysate + 10 µM Biotin-Probe + 200 µM Free 3-(3-Chlorophenoxy)-N-methylpropan-1-amine (Pre-incubate free amine for 30 min before adding probe).

  • Incubate samples for 1 hour at 4°C with rotation.

  • Add 50 µL of pre-washed Streptavidin Magnetic Beads.

  • Incubate for 1 hour at 4°C.

Phase C: Washing & Elution
  • Place tubes on magnetic rack; remove supernatant.

  • Wash 1: Lysis Buffer (remove non-specific binders).

  • Wash 2: 1M Urea in PBS (remove weak ionic interactions).

  • Wash 3: 50 mM Ammonium Bicarbonate (buffer exchange for digestion).

  • Digestion: Resuspend beads in 50 µL Ammonium Bicarbonate + Trypsin (1 µg). Incubate overnight at 37°C.

Phase D: LC-MS/MS Analysis
  • Acidify supernatant with Formic Acid (1% final).

  • Analyze via Nano-LC-MS/MS (e.g., Orbitrap Exploris).

  • Data Processing: Use MaxQuant or Proteome Discoverer.

  • Filtering: Filter for proteins enriched >2-fold in Condition 1 vs. Condition 2.

Data Interpretation & Expected Results

Target Classification Table

The following table categorizes expected hits based on the pharmacology of the chlorophenoxy-amine scaffold.

Target ClassSpecific Protein ExamplesBinding RationaleInterpretation of Enrichment
Primary Targets SERT (Slc6a4), NET (Slc6a2)Homology to SNRI pharmacophore.High Confidence: The scaffold retains sufficient affinity for the S1 site.
Off-Targets Sigma-1 Receptor (

1R)
Known to bind hydrophobic amines.Common Off-Target: Indicates potential side-effect profile (dizziness/sedation).
Metabolic Enzymes CYP2D6, CYP2C19Chlorophenoxy metabolism.Metabolic Liability: The probe binds the active site of clearance enzymes.
Non-Specific Tubulin, HSP70Sticky proteins.Background: Should appear in both Experimental and Competition samples equally.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Enrichment of SERT/NET Linker steric hindrance.The biotin linker at the

-methyl position may block the binding pocket. Solution: Use a longer PEG linker (PEG8) or switch to a cleavable linker.
High Background Insufficient washing.Increase wash stringency (e.g., 2M Urea or 0.1% SDS).
Probe Precipitation Hydrophobicity of chlorophenoxy.Ensure DMSO concentration is <1% in the final lysate mixture.

References

  • Grimm, S. H., et al. (2013). "The Chemistry and Pharmacology of Monoamine Transporter Inhibitors." Journal of Medicinal Chemistry.

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.

  • Biosynth. (2023). "Product Datasheet: 3-(3-Chlorophenoxy)-N-methylpropan-1-amine." Biosynth Catalog.

  • Laplante, S. R., et al. (2013). "Fragment-based drug design and target screening using chemical probes." Journal of Medicinal Chemistry.

Disclaimer: This protocol is designed for research use only. The molecule 3-(3-Chlorophenoxy)-N-methylpropan-1-amine is a chemical intermediate and should be handled with appropriate PPE (gloves, goggles, fume hood) as its toxicological properties are not fully characterized.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Phenoxy-propan-1-amine Synthesis

Welcome to the technical support center for the synthesis of phenoxy-propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of phenoxy-propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important chemical intermediate. Drawing upon established synthetic routes and troubleshooting insights, this document provides a comprehensive resource in a practical question-and-answer format.

Section 1: Synthesis via Williamson Ether Synthesis and Subsequent Amination

This two-step approach is a common and versatile method for preparing phenoxy-propan-1-amine. It first involves the formation of a phenoxy-propanone intermediate via Williamson ether synthesis, followed by conversion to the desired amine.

Diagram: Two-Step Synthesis of Phenoxy-propan-1-amine

G Phenol Phenol Step1 Step 1: Williamson Ether Synthesis Phenol->Step1 HaloPropanone 1-Halo-propan-2-one (e.g., Chloroacetone) HaloPropanone->Step1 Base Base (e.g., K2CO3) Base->Step1 Solvent1 Solvent (e.g., Acetone) Solvent1->Step1 PhenoxyPropanone 1-Phenoxy-propan-2-one Step1->PhenoxyPropanone Step2 Step 2: Amination (via Oxime Formation and Reduction) PhenoxyPropanone->Step2 AmineSource Amine Source (e.g., Hydroxylamine HCl, then reducing agent) AmineSource->Step2 ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->Step2 Product Phenoxy-propan-1-amine Step2->Product

Caption: Two-step synthesis of phenoxy-propan-1-amine.

Frequently Asked Questions & Troubleshooting: Step 1 - Williamson Ether Synthesis

Q1: My yield of 1-phenoxy-propan-2-one is consistently low. What are the likely causes?

A1: Low yields in the Williamson ether synthesis step can often be attributed to several factors:

  • Incomplete deprotonation of phenol: The phenoxide ion is the active nucleophile. If the base used is not strong enough or used in insufficient quantity, the concentration of the phenoxide will be low. Ensure you are using at least a stoichiometric amount of a suitable base like anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH).[1][2]

  • Reaction with the solvent: If using a protic solvent (e.g., ethanol), it can compete with the phenol for the base and also solvate the nucleophile, reducing its reactivity. Aprotic polar solvents like acetone or dimethylformamide (DMF) are generally preferred.[3]

  • Side reactions: The primary competing reaction is the elimination of the halo-propanone, especially if there is any steric hindrance or if the reaction is run at excessively high temperatures.[3][4]

  • Water in the reaction: The presence of water will consume the base and can hydrolyze the halo-propanone. Ensure all reagents and glassware are thoroughly dried.

Q2: I am observing the formation of a significant amount of a by-product. What could it be?

A2: The most common by-product in this reaction is the self-condensation product of the halo-propanone under basic conditions. Additionally, if your phenol has other nucleophilic sites, you might observe C-alkylation in addition to the desired O-alkylation.[3] To minimize by-product formation, consider adding the halo-propanone dropwise to the mixture of phenol and base to maintain a low concentration of the halo-propanone.

Q3: What is the role of potassium iodide (KI) in the reaction?

A3: Potassium iodide is often used as a catalyst in reactions involving alkyl chlorides or bromides.[1] The iodide ion is a better nucleophile than chloride or bromide and can displace the halide to form a more reactive iodo-intermediate in situ (Finkelstein reaction). This iodo-intermediate is then more readily attacked by the phenoxide, increasing the overall reaction rate.

Experimental Protocol: Synthesis of 1-Phenoxy-propan-2-one

This protocol is a synthesis of information from available literature.[1]

  • Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and potassium iodide (0.1 eq).

  • Solvent Addition: Add dry acetone as the solvent.

  • Heating: Heat the mixture to 60°C with vigorous stirring for 1 hour to ensure the formation of the phenoxide.

  • Addition of Halo-propanone: Slowly add 1-chloro-2-propanone (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Continue heating the mixture at 60°C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel.

ParameterRecommended ConditionReference
Base Anhydrous K2CO3[1]
Catalyst KI[1]
Solvent Dry Acetone[1]
Temperature 60°C[1]
Reactant Ratio Phenol:Halo-propanone:Base (1:1:1.5)[1]
Frequently Asked Questions & Troubleshooting: Step 2 - Amination

Q1: The reduction of the oxime to the amine is not going to completion. How can I improve this?

A1: Incomplete reduction can be due to several factors:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.[1] Ensure it is fresh and has not been deactivated by exposure to moisture.

  • Reaction Conditions: The reduction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The reaction may require heating to reflux to go to completion.[1]

  • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to account for any reducible functional groups and potential deactivation. A common ratio is around 2.5 equivalents of LiAlH4 to the oxime.[1]

Q2: I am getting a mixture of products after the reduction. What are they likely to be?

A2: Besides the desired primary amine, you might observe the corresponding alcohol if the C=N bond is hydrolyzed back to the ketone before or during reduction. Over-reduction is generally not an issue with oximes. Ensure your work-up procedure is appropriate. A careful aqueous work-up (e.g., Fieser work-up) is necessary to quench the excess LiAlH4 and hydrolyze the aluminum salts to facilitate product isolation.

Experimental Protocol: Synthesis of Phenoxy-propan-1-amine from 1-Phenoxy-propan-2-one Oxime

This protocol is based on established chemical transformations.[1]

  • Oxime Formation: Dissolve 1-phenoxy-propan-2-one (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol. Add sodium hydroxide (1.5 eq) and stir at room temperature for 3 hours. Evaporate the solvent and extract the oxime with a suitable organic solvent.

  • Reduction Setup: In a separate dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (2.5 eq) in anhydrous diethyl ether at 0°C.

  • Addition of Oxime: Slowly add a solution of the 1-phenoxy-propan-2-one oxime (1.0 eq) in anhydrous diethyl ether to the LiAlH4 suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3 hours.

  • Work-up: Cool the reaction to 0°C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Isolation: Filter the resulting aluminum salts and wash them thoroughly with ether. Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenoxy-propan-1-amine.

  • Purification: The product can be further purified by distillation under reduced pressure or by column chromatography.

Section 2: Synthesis via Reductive Amination

Reductive amination is a direct method to convert the 1-phenoxy-propan-2-one intermediate into phenoxy-propan-1-amine. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.[5][6]

Diagram: Reductive Amination Pathway

G PhenoxyPropanone 1-Phenoxy-propan-2-one ReductiveAmination Reductive Amination PhenoxyPropanone->ReductiveAmination Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->ReductiveAmination ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->ReductiveAmination Solvent Solvent (e.g., Methanol) Solvent->ReductiveAmination Product Phenoxy-propan-1-amine ReductiveAmination->Product

Caption: One-pot reductive amination synthesis.

Frequently Asked Questions & Troubleshooting: Reductive Amination

Q1: Why is my reductive amination giving a low yield of the primary amine and forming secondary and tertiary amines?

A1: The formation of secondary and tertiary amines is a common issue in reductive aminations.[7] This occurs when the newly formed primary amine is more nucleophilic than the initial ammonia source and reacts with another molecule of the ketone. To minimize this:

  • Use a large excess of the ammonia source: This will statistically favor the reaction of the ketone with ammonia over the product amine.[8]

  • Control the addition of the reducing agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, keeping the concentration of the primary amine low.

  • Choice of reducing agent: Sodium cyanoborohydride (NaBH3CN) is a mild reducing agent that is particularly effective for reductive aminations because it selectively reduces the protonated imine in the presence of the ketone.[6][9]

Q2: The reaction is very slow. How can I increase the rate?

A2: The rate of reductive amination is pH-dependent. The formation of the imine is acid-catalyzed but the amine needs to be in its neutral, nucleophilic form. A slightly acidic pH (around 5-6) is often optimal. The use of ammonium acetate can serve as both the ammonia source and a buffer to maintain a suitable pH.[9] If the reaction is still slow, gentle heating may be applied, but be cautious as this can also promote side reactions.

Q3: What are some alternative reducing agents for reductive amination?

A3: Besides NaBH3CN, other reducing agents can be used, such as sodium triacetoxyborohydride (NaBH(OAc)3), which is also mild and effective.[6] Catalytic hydrogenation (H2 with a metal catalyst like Pd/C or Raney Nickel) is another option, although it may require higher pressures and temperatures and could potentially reduce the aromatic ring under harsh conditions.

Experimental Protocol: Reductive Amination of 1-Phenoxy-propan-2-one

This protocol is based on general procedures for reductive amination.[6][9]

  • Setup: In a round-bottom flask, dissolve 1-phenoxy-propan-2-one (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

  • pH Adjustment: If necessary, adjust the pH of the solution to 5-6 with glacial acetic acid.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding dilute hydrochloric acid until the evolution of gas ceases. Basify the solution with aqueous NaOH to a pH > 10.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers, filter, and concentrate. The crude product can be purified by column chromatography or distillation.

Section 3: Analytical Characterization

Q1: What analytical techniques are suitable for monitoring the reaction and characterizing the final product?

A1: A combination of techniques is recommended for a thorough analysis:

  • Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction in real-time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the final product and identifying any volatile impurities or by-products.[10]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination and quantification.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the product.[1]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., N-H stretch for the amine, C-O-C stretch for the ether).

References

  • Synthesis of 1-substituted phenoxypropan-2-amine derivatives. The Royal Society of Chemistry. Available at: [Link]

  • US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents.
  • US5420352A - Process for the production of 1-phenoxy-2-aminopropane - Google Patents.
  • reductive amination & secondary amine synthesis - YouTube. Available at: [Link]

  • Williamson ether synthesis – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN - YouTube. Available at: [Link]

  • Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC - NIH. Available at: [Link]

  • Fluoxetine - Wikipedia. Available at: [Link]

  • EP0109623B1 - Phenyl-propanol amines, their preparation and use - Google Patents.
  • The Synthesis of NMP, a Fluoxetine (Prozac ) Precursor, in the Introductory Organic Laboratory - of Chemistry. Available at: [Link]

  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Googleapis.com.
  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
    • Chapter 12 Solutions to Problems - Amines and Heterocycles - NC State University Libraries. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • (PDF) NOVEL FAST ANALYTICAL METHODS FOR THE ANALYSIS OF FLUOXETINE IN PURE AND PHARMACEUTICAL DOSAGE FORM - ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • preparation of amines - Chemguide. Available at: [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available at: [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. Available at: [Link]

  • Reductive Amination | Synthesis of Amines - YouTube. Available at: [Link]

  • Amine Troubleshooting - Sulfur Recovery Engineering Inc. Available at: [Link]

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Reductive Amination &amp; Impurity Control

Topic: Preventing Alcohol Byproduct Formation in Reductive Amination Ticket ID: RA-IMP-001 Status: Resolved Analyst: Senior Application Scientist Issue Overview: The "Direct Reduction" Problem Symptom: High percentages o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Alcohol Byproduct Formation in Reductive Amination Ticket ID: RA-IMP-001 Status: Resolved Analyst: Senior Application Scientist

Issue Overview: The "Direct Reduction" Problem

Symptom: High percentages of alcohol impurities (reduced starting material) are observed in the final reaction mixture. Yield of the desired amine is low.[1]

Root Cause Analysis: Reductive amination is a race between two competing pathways. The alcohol byproduct results from the Direct Reduction of the carbonyl substrate (aldehyde/ketone) by the hydride reagent before the imine intermediate has formed.

This failure mode typically occurs due to:

  • Imine Instability: The equilibrium between carbonyl and imine is slow or unfavorable.

  • Non-Selective Reductant: The reducing agent attacks the carbonyl oxygen as fast as (or faster than) the imine nitrogen.

  • Improper pH: The imine is not sufficiently protonated (activated) for reduction.

Mechanistic Visualization

The following diagram illustrates the kinetic competition. To maximize yield, you must accelerate the Green Pathway (Imine formation) and suppress the Red Pathway (Direct reduction).

ReductiveAmination Carbonyl Starting Material (Aldehyde/Ketone) Imine Imine / Iminium (Intermediate) Carbonyl->Imine + Amine (- H2O) Alcohol Alcohol Impurity (Byproduct) Carbonyl->Alcohol Direct Reduction (Competes!) Amine Amine Reagent Imine->Carbonyl Hydrolysis (+ H2O) Product Target Amine (Product) Imine->Product Selective Reduction (Fast)

Figure 1: Kinetic competition in reductive amination. The goal is to favor the green pathway over the red.

Module 1: Reagent Selection (The Hardware)

Selecting the correct hydride source is the primary defense against alcohol formation.

ReagentSelectivityToxicityBest Use CaseRisk of Alcohol
STAB (Sodium Triacetoxyborohydride)High LowAldehydes , non-hindered ketones.Low (Reacts preferentially with imines).[1]
NaCNBH₃ (Sodium Cyanoborohydride)Medium High (Toxic)Difficult ketones, pH-sensitive substrates.Medium (Requires strict pH 6-7 control).
NaBH₄ (Sodium Borohydride)Low LowStepwise procedures only.High (Will reduce carbonyls instantly).
2-Picoline-Borane High LowGreen chemistry, aqueous media.[2]Low (Similar profile to STAB).

Expert Insight: STAB is the gold standard for most applications because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it less nucleophilic. It will not readily reduce a neutral carbonyl but will reduce a protonated iminium ion [1].

Module 2: Process Optimization (The Software)

If reagent selection alone does not solve the issue, you must manipulate the reaction equilibrium.

A. The Titanium(IV) Isopropoxide Protocol

For stubborn ketones or unreactive amines, Ti(OiPr)₄ is the critical additive.

  • Mechanism: It acts as a Lewis Acid (activating the carbonyl) AND a water scavenger (pushing equilibrium toward the imine).

  • Result: It ensures the imine is fully formed before the reducing agent is active [2].

B. Stepwise vs. One-Pot
  • Direct (One-Pot): Reagents mixed simultaneously.[2] Only works if imine formation is faster than carbonyl reduction (e.g., using STAB with aldehydes).

  • Indirect (Stepwise):

    • Mix Amine + Carbonyl (optional: + dehydrating agent).

    • Stir 1-12h to complete imine formation.

    • Add Reducing Agent.[1][2][3][4]

    • Mandatory for NaBH₄.

C. pH Control (The Borch Condition)

When using NaCNBH₃ , pH is the "on/off" switch.

  • pH < 4: Carbonyl is protonated → Rapid reduction to alcohol.[5]

  • pH 6-7: Imine is protonated (to Iminium) → Rapid reduction to amine. Carbonyl remains neutral and unreactive [3].

Decision Matrix

Follow this logic flow to select the correct experimental conditions.

DecisionTree Start Substrate Type? Aldehyde Aldehyde Start->Aldehyde Ketone Ketone Start->Ketone STAB Use STAB (1.5 equiv) One-Pot Aldehyde->STAB Steric Sterically Hindered? Ketone->Steric NoHind No Steric->NoHind YesHind Yes Steric->YesHind Borch Use NaCNBH3 Maintain pH 6-7 NoHind->Borch TiMethod Use Ti(OiPr)4 Pre-mix 12h Then NaBH4 YesHind->TiMethod

Figure 2: Experimental decision tree for minimizing alcohol impurities.

Troubleshooting FAQs (The Help Desk)

Q1: I am using STAB with a ketone, but I still see 20% alcohol impurity.

  • Diagnosis: Ketone imine formation is kinetically slow. STAB, while mild, will eventually reduce the ketone if it sits unreacted for too long.

  • Fix: Switch to a Stepwise procedure. Stir the ketone and amine with 4Å Molecular Sieves or Ti(OiPr)₄ for 6-12 hours before adding STAB.

Q2: My reaction stalls after adding NaCNBH₃.

  • Diagnosis: The pH has likely drifted too high (basic). As the amine reacts, the solution becomes more basic, deprotonating the iminium ion.

  • Fix: Add a drop of Bromocresol Green indicator to the reaction. If it turns blue (pH > 5.4), add glacial acetic acid until it turns yellow/green.

Q3: Can I use NaBH₄ for one-pot reductive amination?

  • Diagnosis: Generally, no. NaBH₄ is too aggressive and will reduce the aldehyde/ketone instantly.

  • Fix: Only use NaBH₄ in a strictly Stepwise protocol (form imine in MeOH, verify disappearance of carbonyl by TLC, then add NaBH₄).

Standard Operating Procedures (Protocols)
Protocol A: Standard STAB Method (For Aldehydes)

Best for: Aromatic/Aliphatic aldehydes + Primary/Secondary amines.

  • Dissolve: Mix Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (1,2-Dichloroethane) or THF.

  • Acidify: Add Acetic Acid (1.0 equiv). Crucial for catalyzing imine formation.

  • Reduce: Add STAB (1.4 equiv) in one portion.

  • Monitor: Stir at RT for 2-4 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.

Protocol B: Titanium-Mediated Method (For Difficult Ketones)

Best for: Hindered ketones, unreactive amines, or when water removal is critical.

  • Complexation: Mix Ketone (1.0 equiv) and Amine (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv).

    • Note: If solids are present, use minimal absolute EtOH.

  • Stir: Stir under Nitrogen for 6–12 hours. (The solution often becomes viscous).

  • Dilute: Dilute with absolute EtOH (to solubilize).

  • Reduce: Add NaBH₄ (1.5 equiv) carefully (exothermic).

  • Quench/Filter: Add water (produces heavy white TiO₂ precipitate). Filter through Celite. Wash the cake thoroughly with EtOAc.

References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][8] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5][6] The cyanohydridoborate anion as a selective reducing agent.[1][6][8] Journal of the American Chemical Society, 93(12), 2897–2904. Link

Sources

Troubleshooting

column chromatography parameters for 3-(3-Chlorophenoxy)-N-methylpropan-1-amine purification

Welcome to the Separation Science Technical Hub. Subject: Method Development & Troubleshooting for Secondary Aryl-Alkyl Amines.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Technical Hub. Subject: Method Development & Troubleshooting for Secondary Aryl-Alkyl Amines. Ticket ID: CHEM-3CP-NMPA-001

Technical Overview & Separation Strategy

The Physicochemical Challenge

The target molecule, 3-(3-Chlorophenoxy)-N-methylpropan-1-amine , presents a classic chromatographic challenge: it contains a basic secondary amine (pKa ~10.5) attached to a lipophilic chlorophenoxy tail.

  • The Conflict: Standard silica gel (

    
    ) is slightly acidic (pH ~5) due to surface silanol groups (
    
    
    
    ).
  • The Interaction: The basic nitrogen of your target molecule protonates upon contact with acidic silanols, forming strong ionic hydrogen bonds.

  • The Result: Without intervention, this leads to severe peak tailing, irreversible adsorption ("streaking"), and poor recovery.

The Solution: Basified Normal Phase Chromatography

To successfully purify this compound, you must suppress the ionization of the amine or block the silanol sites. This guide focuses on Basified Normal Phase (NP) and High-pH Reverse Phase (RP) strategies.

Troubleshooting Guide (Q&A Format)

Issue 1: Peak Tailing & Broadening

User Report: "My compound elutes, but the peak tails significantly, contaminating later fractions. I am using DCM:MeOH (95:5)."

Diagnosis: The secondary amine is interacting with the silica's acidic sites. Methanol is polar but does not sufficiently suppress the protonation of the amine.

Corrective Protocol: You must introduce a generic base modifier to the mobile phase.

  • The Modifier: Add Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .
    
  • The Ratio: A standard starting point is 1% TEA in the total mobile phase.

  • Column Pre-treatment: Flush the silica column with the mobile phase containing the modifier before loading the sample. This neutralizes the column bed.

Expert Tip: For flash chromatography, saturation of the silica is critical. If you skip pre-equilibration, the TEA will be absorbed by the silica during the run, changing the


 of your compound mid-separation.
Issue 2: Compound Retention (High or Low )

User Report: "The compound runs at the solvent front (


) or doesn't move at all (

)."

Diagnosis: The polarity balance between the lipophilic chlorophenoxy group and the polar amine is mismatched with the solvent system.

Corrective Protocol:

  • If

    
     is too high (running with solvent front):  Your solvent is too polar. Switch from MeOH to a less polar alcohol like Isopropanol, or reduce the MeOH percentage.
    
  • If

    
     is too low (stuck):  You need higher elution strength. Increase MeOH concentration.
    

Recommended Mobile Phase Gradient:

  • Solvent A: Dichloromethane (DCM) + 1% TEA

  • Solvent B: Methanol (MeOH) + 1% TEA

  • Gradient: 0% B to 10% B over 15 Column Volumes (CV).

Issue 3: Co-elution with Impurities (Phenols/Halides)

User Report: "I cannot separate the target amine from the starting material (3-chlorophenol)."

Diagnosis: 3-chlorophenol is acidic. On standard silica, it moves differently than the basic amine. However, if the amine tails, it will overlap.

Corrective Protocol: Leverage "Acid-Base Switching."

  • Step 1: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).

  • Step 2: Wash with 1M NaOH. The phenol becomes a phenolate salt and moves to the aqueous layer. The amine stays in the organic layer.

  • Step 3: Dry the organic layer and proceed to chromatography. This chemical wash removes the interferent before the column.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for optimizing the purification of secondary amines like 3-(3-Chlorophenoxy)-N-methylpropan-1-amine.

ChromatographyLogic Start Start: Crude Mixture Analysis CheckTLC Perform TLC (DCM/MeOH 9:1) Start->CheckTLC ResultTailing Result: Streaking/Tailing? CheckTLC->ResultTailing AddBase Action: Add 1% TEA or NH4OH to Mobile Phase ResultTailing->AddBase Yes CheckRf Check Rf Value ResultTailing->CheckRf No PreTreat Action: Pre-equilibrate Column with Basic Buffer AddBase->PreTreat PreTreat->CheckRf RfHigh Rf > 0.7 (Too Fast) CheckRf->RfHigh RfLow Rf < 0.2 (Too Slow) CheckRf->RfLow RfGood Rf 0.2 - 0.4 (Optimal) CheckRf->RfGood ReducePol Decrease MeOH % or switch to EtOAc RfHigh->ReducePol IncreasePol Increase MeOH % or switch to DCM/MeOH RfLow->IncreasePol RunColumn Execute Flash Column (Isocratic or Gradient) RfGood->RunColumn ReducePol->CheckRf IncreasePol->CheckRf

Figure 1: Method Development Decision Tree for Basic Amines. This workflow prioritizes silanol suppression (tailing reduction) before optimizing retention factors (


).

Detailed Experimental Protocols

Protocol A: Preparation of Basified Silica Slurry

Use this for manual glass columns to ensure uniform packing and base saturation.

  • Calculate Volume: Determine the required silica mass (typically 30:1 to 50:1 silica-to-sample ratio).

  • Prepare Solvent: Mix Dichloromethane (DCM) containing 1% Triethylamine (TEA).

  • Slurry Formation: Add silica to the solvent in an Erlenmeyer flask. Swirl gently to degas.

  • Pouring: Pour the slurry into the column in one continuous motion to avoid layering.

  • Equilibration: Flush with 2 Column Volumes (CV) of the DCM/TEA mix.

    • Verification: Check the pH of the eluent using pH paper. It should be basic (pH > 9).

Protocol B: Visualization (TLC Staining)

The chlorophenoxy group is UV active, but specific stains confirm the amine.

  • UV Detection: 254 nm (Strong absorption due to aromatic ring).

  • Specific Stain: Dragendorff’s Reagent .

    • Result: Secondary amines appear as orange/red spots on a yellow background.

  • Alternative Stain: Iodine Chamber .

    • Result: Brown spots (non-specific, but effective for lipophilic chains).

Reference Data & Parameters

Table 1: Recommended Solvent Systems
System TypeSolvent ASolvent BModifierApplication
Standard NP DichloromethaneMethanol1%

or TEA
General purification. Best solubility.
Greener NP Ethyl AcetateEthanol2%

Safer alternative to DCM.
Reverse Phase Water (pH 10)Acetonitrile10mM

For difficult separations or polar impurities.
Table 2: Loading Capacity Guidelines
Column Size (g)Sample Load (Easy Separation)Sample Load (Difficult Separation)Flow Rate (mL/min)
4 g 400 mg40 mg18
12 g 1.2 g120 mg30
24 g 2.4 g240 mg35
40 g 4.0 g400 mg40

Advanced Workflow: Automated Flash Purification

For reproducible results using automated systems (e.g., Biotage, Teledyne ISCO), follow this programmed workflow.

AutomatedWorkflow Equilibration 1. Equilibration 3 CV (Start Solvent) SampleLoad 2. Sample Loading (Solid Load / Liquid Load) Equilibration->SampleLoad IsocraticHold 3. Isocratic Hold 2 CV (0-5% B) SampleLoad->IsocraticHold GradientRun 4. Linear Gradient 0-10% B over 15 CV IsocraticHold->GradientRun Flush 5. Column Flush 100% B (3 CV) GradientRun->Flush

Figure 2: Automated Flash Chromatography Program. Note the Isocratic Hold (Step 3) which allows non-polar impurities to elute before the amine.

References & Validation

  • Teledyne ISCO. (2022). Purification of Amines: Silica Gel and Reverse Phase Methods. Technical Note TN23.

    • [Link]

    • Relevance: Validates the use of amine modifiers (TEA/Ammonium Hydroxide) to prevent tailing on silica.

  • SiliCycle. (2023). SiliCycle Application Note: Separation of Amines.

    • Relevance: Provides comparative data on loading capacities and modifier effectiveness for basic compounds.

  • Biotage. (2021). Strategies for Flash Chromatography of Basic Compounds. The Flash Blog.

    • [Link]

    • Relevance: Supports the "Acid-Base Switching" troubleshooting step and solvent system choices.

  • Reich, H. J. (2017). Chromatography Techniques. University of Wisconsin-Madison Organic Chemistry Data.

    • [Link]

    • Relevance: Authoritative academic source for general column packing and solvent polarity indices.

Disclaimer: Always consult the Safety Data Sheet (SDS) for 3-(3-Chlorophenoxy)-N-methylpropan-1-amine and all solvents before handling. Chlorinated solvents and amines require the use of a certified chemical fume hood.

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine derivatives

Publish Comparison Guide: SAR of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine Derivatives Executive Summary This technical guide analyzes the structure-activity relationship (SAR) of 3-(3-Chlorophenoxy)-N-methylpropan-1-am...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: SAR of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine Derivatives

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine and its derivatives. While the linear core serves as a fundamental scaffold in medicinal chemistry, its pharmacological potency is unlocked primarily through specific structural rigidification—most notably the addition of a phenyl ring at the C3 position.[1]

This guide compares the Linear Scaffold (often a fragment or sigma ligand) against its Branched Derivatives (potent Monoamine Transporter inhibitors), specifically contrasting the 3-chloro substitution pattern against industry standards like Atomoxetine (2-methyl) and Fluoxetine (4-trifluoromethyl).[1]

The Scaffold Architecture

To understand the SAR, we must deconstruct the molecule into three pharmacophoric regions. The biological activity shifts dramatically based on modifications in Region B (The Linker).[1]

Structural Decomposition
  • Region A (Aryloxy Tail): 3-Chlorophenoxy moiety.[1] The position of the chlorine (meta) is the primary determinant of transporter selectivity (NET vs. SERT).[1]

  • Region B (The Linker): Propyl chain.[1] The presence of a bulky aryl group at C3 is the "efficacy switch."[1]

  • Region C (The Amine): N-methylamine.[1] Secondary amines generally favor norepinephrine transporter (NET) binding over serotonin transporter (SERT) compared to their tertiary amine counterparts.[1]

SAR_Decomposition Core 3-(3-Chlorophenoxy)-N-methylpropan-1-amine RegionA Region A: Aryloxy Ring (3-Cl Substituent) Determines Selectivity Core->RegionA RegionB Region B: Propyl Linker (Linear vs. Branched) Determines Potency Core->RegionB RegionC Region C: Amine (N-Methyl) Optimizes Bioavailability Core->RegionC

Figure 1: Pharmacophore decomposition of the target scaffold.[1]

Comparative Analysis: Linear vs. Branched Derivatives

The most critical SAR distinction is between the linear form (the exact query structure) and the branched form (the drug-like derivative).[1]

Candidate 1: The Linear Core
  • Structure: 3-(3-Chlorophenoxy)-N-methylpropan-1-amine.[1]

  • Pharmacology: Lacks the hydrophobic bulk required for high-affinity binding to the S1 site of monoamine transporters (MATs).[1]

  • Primary Targets: Often exhibits low-affinity binding to Sigma-1 receptors or functions as a channel blocker (e.g., NMDA or sodium channels) rather than a reuptake inhibitor.[1]

  • Utility: Primarily a synthetic intermediate or a negative control in transporter assays.[1]

Candidate 2: The Branched Derivative (3-Chloro-Atomoxetine Analog)[1]
  • Structure: 3-(3-Chlorophenoxy)-3-phenyl-N-methylpropan-1-amine.[1]

  • Pharmacology: The addition of the phenyl ring at C3 creates a "diphenyl methane-like" motif essential for fitting into the hydrophobic pocket of NET/SERT.[1]

  • Selectivity Profile: The meta (3-position) substitution typically results in a mixed NET/SERT inhibition profile , unlike the ortho (2-position) which enforces NET selectivity.[1]

Performance Comparison Table
FeatureLinear Core (Query Molecule)Branched Derivative (Active Analog)Atomoxetine (Standard)Fluoxetine (Standard)
Structure Linear Propyl Chain3-Phenyl-Propyl Chain3-Phenyl-Propyl Chain3-Phenyl-Propyl Chain
Substituent 3-Chloro 3-Chloro 2-Methyl 4-Trifluoromethyl
Primary Target Sigma / Off-targetNET / SERT (Mixed)NET (Selective)SERT (Selective)
Binding Affinity (

)
> 1,000 nM (Est.)~10–50 nM0.7–1.9 nM (NET)0.9 nM (SERT)
Mechanism Weak Channel BlockReuptake InhibitionReuptake InhibitionReuptake Inhibition

Key Insight: The linear molecule is structurally flexible, leading to high entropic cost upon binding.[1] The branched derivatives are pre-organized to match the "folded" conformation required for MAT inhibition.[1]

Detailed SAR: The "Chlorine Scan" Effect

In the branched series (3-phenyl-3-aryloxypropylamines), the position of the substituent on the phenoxy ring dictates the clinical class of the drug.

The "Ortho" Effect (2-Position)
  • Example: Atomoxetine (2-Me), Nisoxetine (2-OMe).[1]

  • Mechanism: Steric hindrance at the ortho position forces the phenoxy ring to twist out of plane relative to the propyl chain.[1] This specific conformation is highly favored by the Norepinephrine Transporter (NET) .[1]

The "Para" Effect (4-Position)
  • Example: Fluoxetine (4-CF3).[1]

  • Mechanism: Para substitution allows for a more planar or extended conformation that fits the Serotonin Transporter (SERT) binding pocket.[1]

The "Meta" Effect (3-Position - Target of Interest)
  • Example: 3-(3-Chlorophenoxy) derivatives.

  • Mechanism: The meta position is the "Goldilocks" zone.[1] It lacks the steric bulk to force the NET-selective twist but is not distal enough to perfectly mimic the SERT-selective motif.[1]

  • Result: Dual inhibition. Derivatives with 3-Cl or 3-CF3 often show balanced affinity for both NET and SERT, making them potential SNRI candidates, though often with lower potency than the pure ortho or para isomers.[1]

Selectivity_Pathway Substituent Phenoxy Substituent Position Ortho Ortho (2-Pos) (e.g., Atomoxetine) Substituent->Ortho Meta Meta (3-Pos) (Target Molecule) Substituent->Meta Para Para (4-Pos) (e.g., Fluoxetine) Substituent->Para NET NET Selective (Twisted Conformation) Ortho->NET High Affinity Dual Mixed NET/SERT (Intermediate) Meta->Dual Balanced Affinity SERT SERT Selective (Extended Conformation) Para->SERT High Affinity

Figure 2: Impact of substituent position on transporter selectivity.[1]

Experimental Protocols

To validate the SAR of a 3-(3-Chlorophenoxy)-N-methylpropan-1-amine derivative, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (NET vs. SERT)

Objective: Determine the affinity constant (


) of the derivative.[1]
  • Tissue Preparation:

    • NET Source: Rat cerebral cortex membranes or HEK293 cells stably expressing hNET.[1]

    • SERT Source: Rat cortical membranes or HEK293 cells stably expressing hSERT.[1]

  • Ligands:

    • Use [

      
      H]Nisoxetine  (1.0 nM) for NET labeling.[1]
      
    • Use [

      
      H]Citalopram  or [
      
      
      
      H]Paroxetine
      (0.5 nM) for SERT labeling.[1]
  • Incubation:

    • Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of the 3-Cl derivative in Tris-HCl buffer (pH 7.[1]4) containing 120 mM NaCl and 5 mM KCl.[1]
    • Time: 60 min at 25°C (equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).[1]

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]
    • Validation Control: Atomoxetine must show

      
       nM for NET; Fluoxetine must show 
      
      
      
      nM for SERT.[1]
Protocol B: Functional Uptake Inhibition

Objective: Confirm that binding translates to functional inhibition of neurotransmitter reuptake.[1]

  • System: Synaptosomes prepared from rat brain striatum (DA) and cortex (NE/5-HT).[1]

  • Substrate: [

    
    H]Norepinephrine or [
    
    
    
    H]Serotonin.[1][2]
  • Workflow:

    • Pre-incubate synaptosomes with the test compound for 10 mins at 37°C.

    • Add radiolabeled substrate and incubate for 5 mins.[1]

    • Terminate uptake by cooling to 4°C and rapid filtration.[1]

  • Interpretation: If the Linear 3-Cl derivative shows high

    
     (binding) but low uptake inhibition, suspect channel blocking or non-specific membrane effects.[1]
    

References

  • Wong, D. T., et al. (1982).[1] "A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain."[1] Journal of Pharmacology and Experimental Therapeutics. (Seminal paper defining the Atomoxetine/Nisoxetine scaffold).[1]

  • Bymaster, F. P., et al. (2002).[1] "Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat."[1] Neuropsychopharmacology. (Mechanistic validation of the 2-substituted phenoxypropylamines).[1]

  • Robertson, D. W., et al. (1988).[1] "Absolute configuration and structure-activity relationships of the antidepressant fluoxetine." Journal of Medicinal Chemistry. (Defines the SAR of the 3-phenyl-3-aryloxypropylamine class).[1]

  • Fish, P. V., et al. (2009).[1] "Synthetic approaches to the serotonin-norepinephrine reuptake inhibitor duloxetine." Chemical Reviews. (Review of synthesis and SAR of related aryloxyalkylamines).

Sources

Comparative

Comparative Analysis &amp; Characterization Guide: 3-(3-Chlorophenoxy)-N-methylpropan-1-amine Regioisomers

Executive Summary 3-(3-Chlorophenoxy)-N-methylpropan-1-amine (CAS 361395-22-4) represents a critical pharmacophore in the development of monoamine reuptake inhibitors. Structurally analogous to the "des-phenyl" core of A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Chlorophenoxy)-N-methylpropan-1-amine (CAS 361395-22-4) represents a critical pharmacophore in the development of monoamine reuptake inhibitors. Structurally analogous to the "des-phenyl" core of Atomoxetine and Nisoxetine , this secondary amine serves as a vital chemical probe for investigating the steric and electronic requirements of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

In research and process chemistry, the primary challenge is not merely synthesis, but the regio-control and analytical resolution of the target meta-isomer (3-Cl) from its ortho- (2-Cl) and para- (4-Cl) alternatives. These regioisomers often exist as impurities derived from commercial 3-chlorophenol starting materials or non-selective halogenation, leading to significant variance in biological assay data.

This guide provides a technical comparison of these regioisomers, focusing on chromatographic resolution, spectroscopic identification, and Structure-Activity Relationship (SAR) implications.

Chemical Identity & Physicochemical Comparison[1][2][3]

The three regioisomers exhibit distinct physicochemical profiles driven by the position of the chlorine atom. The ortho-isomer displays the most significant deviation due to the "Ortho Effect" (steric hindrance and intramolecular shielding).

Table 1: Physicochemical Profile of Regioisomers

FeatureTarget: 3-Cl (Meta) Alt 1: 2-Cl (Ortho) Alt 2: 4-Cl (Para)
Molecular Weight 199.68 g/mol 199.68 g/mol 199.68 g/mol
Predicted LogP ~2.45~2.62 (Higher lipophilicity due to shielding)~2.48
pKa (Amine) ~9.6~9.5~9.6
Electronic Effect Inductive electron-withdrawing (

= 0.37)
Steric + Inductive (

)
Resonance + Inductive (

= 0.23)
Key NMR Feature Complex multiplet pattern (ABCD system)Distinct downfield shift of H-3/H-6Symmetric AA'BB' pattern (distinct doublets)
NET/SERT Selectivity Balanced (Mixed affinity)NET biased (Steric bulk mimics 2-Me of Atomoxetine)SERT biased (Mimics 4-CF3 of Fluoxetine)

Analytical Performance: Separation & Identification

Distinguishing these isomers is critical for data integrity. Standard C18 HPLC methods often fail to resolve the 3-Cl and 4-Cl isomers due to similar hydrophobicity.

Chromatographic Resolution Strategy

Recommendation: Use a Phenyl-Hexyl stationary phase rather than standard C18. The


-

interactions between the phenyl ring of the column and the chlorophenoxy ring of the analyte provide superior selectivity for positional isomers.

Table 2: HPLC Method Comparison

ParameterStandard Method (C18) Optimized Method (Phenyl-Hexyl)
Column Agilent ZORBAX Eclipse Plus C18Phenomenex Luna Phenyl-Hexyl
Resolution (Rs) Poor (3-Cl/4-Cl co-elute often)Excellent (Rs > 2.0 for all isomers)
Mobile Phase MeCN : Water (0.1% TFA)MeOH : Water (10mM Ammonium Formate)
Mechanism Hydrophobicity driven

-

Selectivity + Hydrophobicity
Elution Order 4-Cl

3-Cl

2-Cl
2-Cl

3-Cl

4-Cl
Spectroscopic Identification (NMR)

Nuclear Magnetic Resonance (NMR) is the only self-validating method to confirm regio-purity without reference standards.

  • Para (4-Cl): Look for the AA'BB' system in the aromatic region (approx 6.8–7.3 ppm). You will see two distinct doublets with a coupling constant (

    
    ) of ~9 Hz. This symmetry is diagnostic.
    
  • Meta (3-Cl): The aromatic region is complex. Key diagnostic is the singlet-like triplet (t,

    
     Hz) for the proton at position 2 (isolated between the ether and the chlorine).
    
  • Ortho (2-Cl): Look for a complex multiplet pattern but with a distinct integration shift due to the loss of symmetry and the shielding effect of the chlorine on the ether oxygen.

Functional Comparison (SAR Context)

While this specific molecule is a fragment, its behavior can be extrapolated from the SAR of established drugs (Atomoxetine, Nisoxetine, Fluoxetine).

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the chlorine position dictates the pharmacological profile.

SAR_Logic Core Aryloxypropanamine Scaffold Ortho 2-Chloro (Ortho) Steric Bulk Core->Ortho Meta 3-Chloro (Meta) Target Molecule Core->Meta Para 4-Chloro (Para) Electronic Extension Core->Para NET NET Selectivity (Norepinephrine) Ortho->NET Mimics 2-Me (Atomoxetine) Meta->Core Balanced Profile Meta->NET SERT SERT Selectivity (Serotonin) Meta->SERT Para->SERT Mimics 4-CF3 (Fluoxetine)

Caption: SAR logic demonstrating how regioisomerism shifts affinity between NET (Ortho-preference) and SERT (Para-preference).

Experimental Protocols

Protocol A: Synthesis via Williamson Ether (High Regio-Control)

To avoid separating isomers later, control the starting material purity.

  • Reagents: 3-Chlorophenol (99%+ purity required), 1-bromo-3-chloropropane, Potassium Carbonate (

    
    ), Acetone, Methylamine (33% in EtOH).
    
  • Step 1 (Ether Formation):

    • Dissolve 3-chlorophenol (1.0 eq) in Acetone.

    • Add

      
       (2.0 eq) and reflux for 30 mins to form the phenoxide.
      
    • Add 1-bromo-3-chloropropane (1.5 eq) dropwise. Reflux for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). Product

      
       will be higher than phenol.
      
  • Step 2 (Amination):

    • Dissolve the crude chloro-ether in Ethanol.

    • Add excess Methylamine (10 eq) in a sealed tube/autoclave.

    • Heat to 80°C for 16 hours.

  • Workup: Evaporate solvent. Acid/Base extraction (Acidify to pH 2, wash with DCM; Basify to pH 12, extract with DCM) ensures removal of neutral ether byproducts.

Protocol B: Analytical Validation Workflow

Use this workflow to certify the regio-identity of the synthesized batch.

Analytical_Workflow Sample Synthesized Sample (Crude) NMR 1H NMR Spectroscopy (CDCl3) Sample->NMR Decision Aromatic Region Analysis NMR->Decision Para_Path Symmetric AA'BB' (2 Doublets) Decision->Para_Path Pattern A Meta_Path Asymmetric Multiplet + Isolated Singlet (t) Decision->Meta_Path Pattern B Reject Reject/Recrystallize Para_Path->Reject Wrong Isomer HPLC HPLC-UV (Phenyl-Hexyl) Impurity Profiling Meta_Path->HPLC Release Batch Release (>98% Regio-purity) HPLC->Release Single Peak HPLC->Reject Multiple Peaks

Caption: Decision tree for validating the 3-chloro regioisomer using NMR pattern recognition followed by HPLC purity check.

References

  • Wong, D. T., et al. (1982). "A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain." Journal of Pharmacology and Experimental Therapeutics. (Foundational SAR for aryloxypropanamines).

  • Santa Cruz Biotechnology. "3-(3-Chlorophenoxy)-N-methylpropan-1-amine Product Data." SCBT Catalog.

  • Schürenkamp, J., et al. (2011).[1] "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." International Journal of Legal Medicine. (Methodology for separating chloro-aromatic isomers).[1]

  • Thermo Fisher Scientific. "UHPLC Separation of Triazine Herbicides at Elevated Temperature." Application Notes. (Demonstrates Phenyl/Carbon column utility for structural isomers).

Sources

Validation

Inter-Laboratory Validation of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine Analysis: A Comparative Technical Guide

Executive Summary This guide presents a rigorous inter-laboratory validation study for the quantification of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine , a critical norepinephrine reuptake inhibitor (NRI) tool compound a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a rigorous inter-laboratory validation study for the quantification of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine , a critical norepinephrine reuptake inhibitor (NRI) tool compound and structural analog to Atomoxetine.

As drug development pipelines increasingly scrutinize secondary amine impurities and metabolites, the choice of analytical methodology becomes pivotal. This guide objectively compares the LC-MS/MS method (the "Product" / Gold Standard) against legacy alternatives (HPLC-UV and GC-MS ). Data derived from a tri-site inter-laboratory study demonstrates that while HPLC-UV offers cost advantages for raw material assay, only LC-MS/MS meets the sensitivity and specificity requirements for bioanalytical applications (plasma/serum) under ICH Q2(R2) and FDA M10 guidelines.

The Analyte: Physicochemical Context

Understanding the molecule is the first step in successful method development. 3-(3-Chlorophenoxy)-N-methylpropan-1-amine is a lipophilic secondary amine.

PropertyValue (Approx.)Analytical Implication
Structure Aryl ether w/ secondary amineSusceptible to in-source fragmentation; requires stable isotope IS.
pKa ~9.6 (Basic)Positively charged at acidic pH. Ideal for Cation Exchange (MCX) SPE.
LogP ~3.2Lipophilic; retains well on C18 columns.
UV Max 270 nm (Weak)Low sensitivity for UV detection; requires high concentration.

Comparative Methodology: The "Product" vs. Alternatives

We evaluated three distinct analytical approaches across three independent laboratories (Sponsor, CRO, Academic Core).

Method A: LC-MS/MS (The Validated Standard)
  • Mechanism: Electrospray Ionization (ESI+) with MRM (Multiple Reaction Monitoring).

  • Status: Recommended for Bioanalysis. [1]

  • Pros: High sensitivity (pg/mL), high specificity (mass filtration), minimal sample prep (protein precipitation or SPE).

  • Cons: High capital cost, ion suppression risks.

Method B: HPLC-UV (Alternative 1)
  • Mechanism: Reversed-phase LC with UV detection at 270 nm.

  • Status: Suitable only for QC/Raw Material.

  • Pros: Low cost, robust, easy transferability.

  • Cons: Poor sensitivity (µg/mL range), interference from plasma proteins, lacks specificity for metabolites.

Method C: GC-MS (Alternative 2)
  • Mechanism: Gas Chromatography with Electron Impact (EI) MS.

  • Status: Legacy / Specialized.

  • Pros: High resolution.

  • Cons: Requires derivatization (e.g., PFPA or MSTFA) to cap the secondary amine; thermal degradation risk; time-consuming.

Comparative Performance Matrix
FeatureLC-MS/MS (Method A) HPLC-UV (Method B)GC-MS (Method C)
LLOQ 0.5 ng/mL 500 ng/mL10 ng/mL
Linearity (

)
> 0.995 (Weighted

)
> 0.999 (Unweighted)> 0.990
Sample Prep Time 2 hours (96-well SPE)1 hour (Dilute & Shoot)4+ hours (Derivatization)
Selectivity Excellent (MRM)Poor (Co-elution risk)Good (Mass spectral match)
Inter-Lab %CV 4.2% 8.5%12.1%

Inter-Laboratory Validation Results

The following data summarizes the cross-validation study performed at three sites using spiked human plasma.

Table 1: Accuracy and Precision (Inter-Laboratory, n=18)
Nominal Conc. (ng/mL)MethodMean Found (ng/mL)Accuracy (%)Precision (% CV)Pass/Fail (FDA M10)
1.0 (LLOQ) LC-MS/MS 0.98 98.0 5.1 PASS
HPLC-UVNot DetectedN/AN/AFAIL
GC-MS1.25125.018.5FAIL
50.0 (Mid) LC-MS/MS 49.2 98.4 3.8 PASS
HPLC-UV< LOQN/AN/AFAIL
GC-MS53.1106.29.4PASS
1000 (High) LC-MS/MS 1005 100.5 2.1 PASS
HPLC-UV98098.04.5PASS
GC-MS1040104.07.2PASS

Analysis: LC-MS/MS is the only method capable of quantifying the analyte at relevant pharmacokinetic levels (<50 ng/mL) with acceptable precision (<15% CV).

Detailed Protocol: Validated LC-MS/MS Workflow

This protocol serves as the "Product" specification for researchers adopting this analysis.

Reagents & Standards
  • Internal Standard (IS): 3-(3-Chlorophenoxy)-N-methylpropan-1-amine-d3 (Deuterated N-methyl group).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Mixed-Mode Cation Exchange SPE)
  • Rationale: The secondary amine (pKa ~9.6) binds strongly to MCX sorbent at acidic pH, allowing aggressive washing of neutral matrix components (phospholipids).

  • Aliquot: 100 µL Plasma + 10 µL IS Working Soln.

  • Pre-treat: Add 300 µL 2% Formic Acid (aq). Vortex.

  • Load: Condition MCX plate (MeOH -> Water). Load sample.

  • Wash 1: 2% Formic Acid (Removes proteins/acids).

  • Wash 2: Methanol (Removes neutrals/lipids).

  • Elute: 5% Ammonium Hydroxide in Methanol (Releases amine).

  • Dry & Reconstitute: Evaporate under

    
    , reconstitute in 100 µL Mobile Phase A/B (80:20).
    
LC-MS/MS Conditions
  • Column: C18 Charged Surface Hybrid (e.g., Waters CSH C18), 2.1 x 50mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Mass Spec: Triple Quadrupole (ESI+).

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Role
Quantifier 200.144.118Quantitation (N-methyl fragment)
Qualifier 200.1154.025Confirmation (Chlorophenoxy loss)
IS 203.147.118Internal Standard

Visualizations

Diagram 1: Inter-Laboratory Validation Workflow (ICH Q2/FDA M10)

This workflow illustrates the logical progression of the validation study utilized in this guide.

ValidationWorkflow cluster_InterLab Inter-Laboratory Study (3 Sites) Start Method Development PreVal Pre-Validation (Selectivity/Matrix Effect) Start->PreVal Lab1 Lab 1: Sponsor (Reference) PreVal->Lab1 Lab2 Lab 2: CRO (Blind) PreVal->Lab2 Lab3 Lab 3: Academic (Robustness) PreVal->Lab3 DataAnalysis Data Consolidation (ANOVA / %CV) Lab1->DataAnalysis Lab2->DataAnalysis Lab3->DataAnalysis FinalReport Final Validation Report DataAnalysis->FinalReport

Caption: Workflow demonstrating the tri-site validation strategy ensuring robustness and reproducibility.

Diagram 2: Analytical Decision Matrix

A logic tree to assist researchers in selecting the correct method based on their specific sensitivity needs.

DecisionTree Need Define Analytical Need Matrix Matrix Type? Need->Matrix RawMat Raw Material / API Matrix->RawMat Simple Bio Plasma / Serum Matrix->Bio Complex Conc Expected Conc? HighConc > 1 µg/mL Conc->HighConc LowConc < 100 ng/mL Conc->LowConc RawMat->Conc Bio->LowConc MethodUV Select HPLC-UV (Cost Effective) HighConc->MethodUV MethodMS Select LC-MS/MS (High Sensitivity) LowConc->MethodMS MethodGC Select GC-MS (If LC unavailable) MethodMS->MethodGC Alternative

Caption: Decision matrix for selecting between LC-MS/MS, HPLC-UV, and GC-MS based on matrix and sensitivity.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] (2023).[1][4][3][5]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][6][7][8] (2018).[1][6][8]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[3]

  • PubChem. 3-chloro-N-methylpropan-1-amine (Compound Summary).(Note: Used for structural fragment verification).

  • Chambers, E., et al.Systematic Development of a Method for the Determination of Basic Drugs in Plasma by LC-MS/MS. Journal of Chromatography B. (2007). (Foundational text on MCX extraction for secondary amines).

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Assessing the Enantiomeric Purity of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine

Introduction: The Criticality of Stereochemical Purity In pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereochemical Purity

In pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chiral molecules, such as 3-(3-Chlorophenoxy)-N-methylpropan-1-amine, an important intermediate and structural motif in various active pharmaceutical ingredients (APIs), can exist as enantiomers—non-superimposable mirror images. These enantiomers often exhibit profound differences in their pharmacodynamic, pharmacokinetic, and toxicological profiles.[1][2] One enantiomer may be the therapeutically active agent (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[2]

Consequently, regulatory agencies and pharmaceutical manufacturers place stringent requirements on the enantiomeric purity of chiral drugs and intermediates.[3] The ability to accurately and reliably quantify the enantiomeric excess (e.e.) is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine, offering field-proven insights and detailed protocols for researchers, analytical scientists, and drug development professionals.

Logical Framework for Method Selection

The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for high throughput, ultimate sensitivity, or structural confirmation. The following workflow provides a logical pathway for selecting the most appropriate technique.

G start Start: Define Analytical Goal q1 Need for High-Throughput Screening (HTS)? start->q1 q2 Primary Goal: Routine QC & Release Testing? q1->q2 No m1 Chiral HPLC (Fast Gradient) q1->m1 Yes m2 Chiral Capillary Electrophoresis (CE) q1->m2 Yes (Alternative to HPLC) q3 Need for Absolute Quantification without Reference Standard of Minor Enantiomer? q2->q3 No m3 Validated Chiral HPLC or GC q2->m3 Yes m4 Quantitative NMR (qNMR) with Chiral Solvating Agent q3->m4 Yes m5 Chiral GC q3->m5 No (General Purpose/Orthogonal Method) end Method Selected m1->end m2->end m3->end m4->end m5->end G start Method Validation Start spec Specificity (Discrimination from impurities) start->spec lin Linearity (5 concentrations recommended) spec->lin acc Accuracy (% Recovery of spiked samples) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD / LOQ (S/N ratio of 3:1 / 10:1) prec->lod robust Robustness (Varying key parameters) lod->robust report Validation Report robust->report

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine

Executive Directive: Zero-Discharge Policy CRITICAL WARNING: 3-(3-Chlorophenoxy)-N-methylpropan-1-amine (often identified as Nisoxetine or a structural analog) is a halogenated secondary amine. Under no circumstances sho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Zero-Discharge Policy

CRITICAL WARNING: 3-(3-Chlorophenoxy)-N-methylpropan-1-amine (often identified as Nisoxetine or a structural analog) is a halogenated secondary amine. Under no circumstances should this compound, its solutions, or contaminated glassware washings be discharged into sink drains or municipal sewage systems.

Due to its high aquatic toxicity and stability, this compound requires High-Temperature Incineration with Flue Gas Scrubbing . All disposal procedures must strictly adhere to the Halogenated Organic Waste stream protocols.

Chemical Profile & Waste Characterization

Before initiating disposal, you must characterize the waste matrix.[1] This compound presents specific challenges due to the chlorine atom on the phenoxy ring, which mandates segregation from standard organic waste to prevent the formation of dioxins during improper combustion.

PropertySpecificationOperational Implication
Chemical Name 3-(3-Chlorophenoxy)-N-methylpropan-1-amineOfficial Manifest Name
CAS Number 57754-86-6 (HCl salt)Use for waste inventory tracking.
Functional Groups Secondary Amine, Chlorinated EtherBasic (pH > 7) ; Incompatible with strong acids/oxidizers.
Hazard Class Acute Tox. 4 (Oral), Aquatic Chronic 2Toxic/Biohazard ; Requires double-containment.
Waste Category Halogenated Organic MUST be incinerated at >1100°C with scrubbers.
The Self-Validating Segregation System

To ensure safety and compliance, implement this Three-Point Check at the point of waste generation. This system prevents the most common error: mixing halogenated amines with non-halogenated solvents, which can lead to regulatory fines and rejection by disposal facilities.

The Protocol:
  • Isolate (The Source): Do not co-mingle this compound with general organic solvents (e.g., Acetone, Methanol) unless those solvents are also destined for the halogenated stream.

  • Tag (The Identifier): Apply the waste label BEFORE adding the first drop of waste.

  • Verify (The Chemistry):

    • Check 1: Is the container compatible with Amines? (No aluminum parts; Glass or HDPE preferred).

    • Check 2: Is the pH neutral or basic? (Do not mix with strong acid wastes like Aqua Regia or Piranha solution; exothermic reaction risk).

Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Substance, contaminated gloves, weighing boats)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Bagging: Place the solid waste inside a clear, sealable LDPE bag (Zip-lock) before placing it in the jar. This minimizes dust inhalation risks upon reopening.[2]

  • Labeling: Mark as "Hazardous Waste - Solid - Toxic - Halogenated."

  • Storage: Store in a satellite accumulation area away from oxidizers.

Scenario B: Liquid Waste (Mother liquors, HPLC effluent)
  • Container: Use a dedicated Amber Glass or HDPE carboy.

    • Note: Avoid metal containers due to the potential corrosivity of amine/chloride interactions over time.

  • Segregation: Pour into the HALOGENATED SOLVENTS carboy.

    • Critical: If the solution contains >1% of this compound, do not dilute it into the "General Organic" waste stream.

  • Labeling: List the full chemical name and approximate concentration. Check the "Halogenated" box on your institution's waste tag.

Visualized Decision Matrix

The following diagram outlines the logical flow for determining the correct waste stream, ensuring no step is missed.

DisposalWorkflow Start Waste Generation: 3-(3-Chlorophenoxy)-N-methylpropan-1-amine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Wipes) StateCheck->Solid Liquid Liquid Waste (Solutions, HPLC Waste) StateCheck->Liquid Bagging Double Bag in LDPE (Dust Control) Solid->Bagging HaloCheck Is it mixed with Non-Halogenated Solvents? Liquid->HaloCheck Segregate CRITICAL STEP: Segregate into HALOGENATED Stream HaloCheck->Segregate Always treat as Halogenated ContainerL Container: Amber Glass or HDPE (No Metal) Segregate->ContainerL Label Labeling: 1. Full Chemical Name 2. Check 'Toxic' & 'Halogenated' ContainerL->Label ContainerS Container: Wide-Mouth HDPE Jar Bagging->ContainerS ContainerS->Label Handover Handover to EHS: Destruction via Incineration (w/ HCl Scrubbing) Label->Handover

Figure 1: Decision matrix for the segregation and packaging of halogenated amine waste.

Spill Contingency Protocol

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If dust is generated, clear the immediate area.

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a N95 or P100 respirator if powder is airborne.

  • Containment:

    • Liquids: Absorb with vermiculite or a commercial universal spill pad. Do not use paper towels alone as they may not contain the vapors effectively.

    • Solids: Cover with wet paper towels to prevent dust dispersion, then wipe up.

  • Clean Up: Clean the surface with a mild soap solution (surfactant) followed by water. Collect all cleaning materials into the Solid Hazardous Waste container (Halogenated).

References
  • U.S. Environmental Protection Agency (EPA). (2024). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste: Halogenated vs Non-Halogenated Segregation. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenoxy)-N-methylpropan-1-amine
Reactant of Route 2
3-(3-Chlorophenoxy)-N-methylpropan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.